N,N'-Diphenylbenzamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N'-diphenylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYWPCUIMGLRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180254 | |
| Record name | N,N'-Diphenylbenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2556-46-9 | |
| Record name | N,N′-Diphenylbenzamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Diphenylbenzamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2556-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Diphenylbenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diphenylbenzamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N,N'-Diphenylbenzamidine: A Comprehensive Technical Guide
CAS Number: 33345-17-4
This technical guide provides an in-depth overview of N,N'-Diphenylbenzamidine, a substituted aromatic amidine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a consolidated resource on its properties, synthesis, and potential biological significance.
Chemical and Physical Properties
N,N'-Diphenylbenzamidine is a solid organic compound with the molecular formula C₁₉H₁₆N₂[1][2][3][4]. Its chemical structure features a central benzamidine core with two phenyl substituents on the nitrogen atoms. The physicochemical properties of N,N'-Diphenylbenzamidine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 33345-17-4 | [1][3][4][5] |
| Molecular Formula | C₁₉H₁₆N₂ | [1][2][3][4] |
| Molecular Weight | 272.34 g/mol | [1][2][3][4] |
| Melting Point | 125-129 °C | [1][3] |
| Boiling Point (Predicted) | 397.2 ± 25.0 °C | [1][3] |
| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [1][3] |
| pKa (Predicted) | 9.76 ± 0.50 | [3] |
| Appearance | White to Gray to Brown powder/crystal |
Synthesis
While a specific, detailed experimental protocol for the synthesis of N,N'-Diphenylbenzamidine is not extensively documented in publicly available literature, a general and plausible synthetic route can be derived from established methods for the synthesis of N,N'-disubstituted amidines. One common approach involves the reaction of a primary amide with an amine, mediated by a coupling agent.
General Experimental Protocol for the Synthesis of N,N'-Disubstituted Benzamidines
This protocol is a generalized procedure and may require optimization for the specific synthesis of N,N'-Diphenylbenzamidine.
Materials:
-
Benzamide
-
Aniline
-
Trimethylaluminum (AlMe₃)
-
Anhydrous Toluene
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve benzamide (1 equivalent) in anhydrous toluene.
-
To this solution, carefully add a solution of trimethylaluminum (2 equivalents) in toluene at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add aniline (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N,N'-Diphenylbenzamidine.
Figure 1. Generalized workflow for the synthesis of N,N'-Diphenylbenzamidine.
Analytical Characterization
The characterization of N,N'-Diphenylbenzamidine would typically involve a combination of spectroscopic and spectrometric techniques to confirm its structure and purity.
Methodologies for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The spectra would be expected to show signals corresponding to the aromatic protons and carbons of the three phenyl rings, as well as the characteristic amidine carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the C=N and N-H stretching vibrations of the amidine group and the aromatic C-H and C=C vibrations.
-
Elemental Analysis: This technique can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₁₉H₁₆N₂.
Figure 2. Workflow for the analytical characterization of N,N'-Diphenylbenzamidine.
Potential Biological Significance
While specific biological activities of N,N'-Diphenylbenzamidine have not been extensively reported, the broader class of benzamidine derivatives is known to exhibit a range of biological effects. This suggests potential areas of investigation for N,N'-Diphenylbenzamidine.
Benzamidines are recognized as reversible, competitive inhibitors of trypsin and other serine proteases[6]. This inhibitory activity is a key feature that has been exploited in the design of various therapeutic agents.
Inferred Potential Activities based on Structural Analogs
-
Antimicrobial and Antifungal Activity: Numerous benzamidine derivatives have demonstrated significant antimicrobial and antifungal properties[7]. The mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Anticancer Activity: The inhibition of serine proteases, which are often overexpressed in cancerous tissues and play a role in tumor invasion and metastasis, makes benzamidine derivatives potential candidates for anticancer drug development.
-
Anti-inflammatory and Analgesic Effects: Some amidine derivatives have been shown to possess anti-inflammatory and analgesic properties[8].
Figure 3. Inferred potential biological activities of N,N'-Diphenylbenzamidine based on its structural class.
Safety Information
According to available safety data, N,N'-Diphenylbenzamidine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[3]. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
N,N'-Diphenylbenzamidine is a well-defined chemical entity with established physicochemical properties. While specific experimental and biological data for this compound are limited, this guide provides a comprehensive overview based on its chemical class. The synthesis and characterization can be approached using standard organic chemistry techniques. The potential for biological activity, inferred from related benzamidine derivatives, suggests that N,N'-Diphenylbenzamidine could be a molecule of interest for further investigation in medicinal chemistry and drug discovery. Future research is warranted to fully elucidate its synthetic pathways, analytical profile, and biological functions.
References
- 1. chembk.com [chembk.com]
- 2. 33345-17-4 | MFCD00014074 | NN'-Diphenylbenzamidine [aaronchem.com]
- 3. N,N'-DIPHENYLBENZAMIDINE | 33345-17-4 [amp.chemicalbook.com]
- 4. CAS:33345-17-4, N,N-Diphenylbenzamidine-毕得医药 [bidepharm.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Benzamidine - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of N,N'-Diphenylbenzamidine
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N'-diphenylbenzamidine, a disubstituted amidine of significant interest in medicinal chemistry and materials science. Direct synthesis from the reaction of benzonitrile with aniline predominantly yields the monosubstituted N-phenylbenzamidine. Therefore, this document details a robust and reliable multi-step synthetic pathway commencing from benzoyl chloride and aniline. The synthesis involves the formation of a key intermediate, N-phenylbenzimidoyl chloride, which subsequently undergoes nucleophilic substitution with aniline to yield the target compound. This guide includes detailed experimental protocols for each synthetic step, a summary of all quantitative data in structured tables, and visualizations of the reaction pathway and mechanisms to ensure clarity and reproducibility for researchers.
Introduction
Amidines are a class of organic compounds characterized by the R-C(NR')NR''R''' functional group. Their unique structural and electronic properties, including their strong basicity, make them valuable scaffolds in drug discovery, catalysis, and as precursors for heterocyclic synthesis. N,N'-diaryl substituted amidines, such as N,N'-diphenylbenzamidine, are particularly important due to their potential as therapeutic agents and their use as ligands in coordination chemistry.
While the synthesis of monosubstituted amidines, like N-phenylbenzamidine, can be achieved directly from the corresponding nitrile and amine, the synthesis of N,N'-disubstituted amidines from a nitrile and a primary amine is not a straightforward one-pot reaction. The initial product, a monosubstituted amidine, is generally less reactive towards further arylation under typical conditions. This guide, therefore, outlines a more practical and efficient multi-step approach for the synthesis of N,N'-diphenylbenzamidine.
Recommended Synthetic Pathway
The recommended pathway for the synthesis of N,N'-diphenylbenzamidine is a three-step process that begins with the readily available starting materials, benzoyl chloride and aniline. This method offers high yields and purity of the final product.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Benzanilide
This step involves the Schotten-Baumann reaction, a well-established method for the synthesis of amides from amines and acid chlorides.[1][2]
Reaction:
C₆H₅COCl + C₆H₅NH₂ → C₆H₅CONHC₆H₅ + HCl
Procedure:
-
In a 250 mL flask, dissolve aniline (6.0 g, 0.064 mol) in 75 mL of acetone.[3]
-
Add a 20 mL aqueous solution of sodium hydroxide (2.57 g, 0.064 mol) to the stirred aniline solution.[3]
-
Over a period of 5 minutes, add benzoyl chloride (9.06 g, 0.064 mol) to the reaction mixture. A white precipitate will form.[3]
-
Stir the mixture vigorously for 1.5 hours at room temperature.[3]
-
Dilute the reaction mixture with 50 mL of deionized water.[3]
-
Filter the white precipitate using a Büchner funnel and wash the filter cake sequentially with two 50 mL portions of deionized water, followed by 50 mL of methanol.[3]
-
Dry the recovered solid to obtain benzanilide.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 6.0 g | 0.064 |
| Benzoyl Chloride | 140.57 | 9.06 g | 0.064 |
| Sodium Hydroxide | 40.00 | 2.57 g | 0.064 |
| Acetone | 58.08 | 75 mL | - |
| Water | 18.02 | 100 mL | - |
| Methanol | 32.04 | 50 mL | - |
| Table 1: Reagents and solvents for the synthesis of Benzanilide. |
Expected Yield: ~90-95% Product Characteristics: White crystalline solid, Melting Point: 163-165 °C.
Step 2: Synthesis of N-Phenylbenzimidoyl Chloride
This step involves the conversion of the amide (benzanilide) to an imidoyl chloride using a chlorinating agent such as phosphorus pentachloride (PCl₅).[4]
Reaction:
C₆H₅CONHC₆H₅ + PCl₅ → C₆H₅C(Cl)=NC₆H₅ + POCl₃ + HCl
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, place benzanilide (10.0 g, 0.051 mol).
-
Add phosphorus pentachloride (11.7 g, 0.056 mol) to the flask.
-
Gently heat the mixture in an oil bath to 100-110 °C. The mixture will become liquid, and the evolution of HCl gas will be observed.
-
Maintain the temperature for 2-3 hours until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature. The product, N-phenylbenzimidoyl chloride, can be purified by vacuum distillation.
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Benzanilide | 197.24 | 10.0 g | 0.051 |
| Phosphorus Pentachloride | 208.24 | 11.7 g | 0.056 |
| Table 2: Reagents for the synthesis of N-Phenylbenzimidoyl Chloride. |
Expected Yield: ~80-90% Product Characteristics: Lumps or low-melting solid, Melting Point: 38-43 °C.
Step 3: Synthesis of N,N'-Diphenylbenzamidine
The final step is the reaction of the N-phenylbenzimidoyl chloride intermediate with aniline in the presence of a base to form the target N,N'-diphenylbenzamidine.
Reaction:
C₆H₅C(Cl)=NC₆H₅ + C₆H₅NH₂ → C₆H₅C(=NC₆H₅)NHC₆H₅ + HCl
Procedure:
-
In a round-bottom flask, dissolve N-phenylbenzimidoyl chloride (10.8 g, 0.050 mol) in 100 mL of a dry, inert solvent such as toluene.
-
Add aniline (4.65 g, 0.050 mol) to the solution.
-
Add a non-nucleophilic base, such as triethylamine (7.0 mL, 0.050 mol), to scavenge the HCl produced during the reaction.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure N,N'-diphenylbenzamidine.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-Phenylbenzimidoyl Chloride | 215.68 | 10.8 g | 0.050 |
| Aniline | 93.13 | 4.65 g | 0.050 |
| Triethylamine | 101.19 | 7.0 mL | 0.050 |
| Toluene | 92.14 | 100 mL | - |
| Table 3: Reagents and solvents for the synthesis of N,N'-Diphenylbenzamidine. |
Reaction Mechanism and Workflow
The key step in this synthesis is the formation of the amidine from the imidoyl chloride. The mechanism involves the nucleophilic attack of aniline on the electrophilic carbon of the imidoyl chloride.
The experimental workflow from starting materials to the final purified product is summarized below.
Characterization Data
The synthesized N,N'-diphenylbenzamidine should be characterized using standard analytical techniques to confirm its structure and purity.
| Analysis | Expected Results |
| Melting Point | To be determined experimentally. Expected to be a crystalline solid. |
| ¹H NMR | Aromatic protons (phenyl groups): Multiplets in the range of δ 7.0-8.0 ppm. NH proton: A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons: Signals in the range of δ 120-150 ppm. Amidine carbon (C=N): Signal expected in the range of δ 155-165 ppm. |
| FT-IR (cm⁻¹) | N-H stretch: ~3300-3400 cm⁻¹ (may be broad). C=N stretch: ~1620-1650 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aromatic C=C stretch: ~1450-1600 cm⁻¹. |
| Mass Spec (MS) | Expected [M+H]⁺ for C₁₉H₁₆N₂ is m/z = 273.13. |
| Table 4: Expected characterization data for N,N'-Diphenylbenzamidine. |
Conclusion
This technical guide outlines a reliable and reproducible multi-step synthesis for N,N'-diphenylbenzamidine, a compound not readily accessible through the direct reaction of benzonitrile and aniline. By utilizing the well-established transformations of amide formation, chlorination to an imidoyl chloride, and subsequent nucleophilic substitution, researchers can efficiently access this valuable disubstituted amidine. The detailed protocols, data tables, and diagrams provided herein are intended to support the successful synthesis and characterization of N,N'-diphenylbenzamidine for applications in pharmaceutical research and development.
References
An In-depth Technical Guide on the Molecular Structure and Bonding of N,N'-Diphenylbenzamidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of N,N'-Diphenylbenzamidine. It details the crystallographic parameters, including bond lengths, bond angles, and torsional angles, offering insights into the molecule's three-dimensional conformation. Furthermore, this guide outlines detailed experimental protocols for the synthesis and spectroscopic characterization of N,N'-Diphenylbenzamidine, serving as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.
Molecular Structure and Bonding
The definitive molecular structure of N,N'-Diphenylbenzamidine has been determined by single-crystal X-ray diffraction. The crystallographic data reveals a complex and nuanced arrangement of the phenyl rings relative to the central benzamidine core.
Crystallographic Data
N,N'-Diphenylbenzamidine crystallizes in the monoclinic space group P2₁/a. The asymmetric unit contains two independent molecules which are linked by a single hydrogen bond. This intermolecular interaction plays a significant role in the overall crystal packing.
Table 1: Crystal Data and Structure Refinement for N,N'-Diphenylbenzamidine
| Parameter | Value |
| Empirical formula | C₁₉H₁₆N₂ |
| Formula weight | 272.35 |
| Crystal system | Monoclinic |
| Space group | P2₁/a |
| a (Å) | 31.340(8) |
| b (Å) | 10.259(3) |
| c (Å) | 9.527(3) |
| β (°) | 92.34(3) |
| Volume (ų) | 3060.5(14) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.18 |
Bond Lengths and Angles
The bonding within the N,N'-Diphenylbenzamidine molecule exhibits distinct characteristics for the amine and imine functionalities. The C-N bonds to the phenyl-substituted nitrogen atoms show typical single bond character, while the C=N bond within the amidine group has double bond character. Upon coordination to a metal center, these bond lengths tend to equalize, indicating delocalization of the π-electrons across the N-C-N fragment.
Table 2: Selected Average Bond Lengths in N,N'-Diphenylbenzamidine
| Bond | Average Length (Å) |
| C-N (amine) | 1.395 |
| C=N (imine) | 1.275 |
Note: These are average values; individual bond lengths in the two independent molecules of the asymmetric unit may vary slightly.
A detailed list of all bond lengths and angles is typically found in the full crystallographic information file (CIF), which can be obtained from the Cambridge Structural Database (CSD).
Torsional Angles and Molecular Conformation
The conformation of N,N'-Diphenylbenzamidine is largely defined by the torsional angles of the phenyl rings relative to the central amidine plane. These rotations are influenced by steric hindrance between the phenyl groups and electronic effects within the molecule. The specific torsional angles determine the overall shape of the molecule and its ability to interact with other molecules or biological targets.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of N,N'-Diphenylbenzamidine.
Synthesis of N,N'-Diphenylbenzamidine
A common and effective method for the synthesis of N,N'-Diphenylbenzamidine is the reaction of benzanilide with aniline.
Materials:
-
Benzanilide
-
Aniline
-
Phosphorus pentachloride (PCl₅) or similar halogenating agent
-
Anhydrous toluene or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Imidoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzanilide in anhydrous toluene.
-
Add phosphorus pentachloride portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude imidoyl chloride.
-
Reaction with Aniline: Dissolve the crude imidoyl chloride in anhydrous toluene in a separate round-bottom flask.
-
Add a solution of aniline and triethylamine in toluene dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure N,N'-Diphenylbenzamidine.
Caption: Synthetic workflow for N,N'-Diphenylbenzamidine.
Spectroscopic Characterization
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of N,N'-Diphenylbenzamidine in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Expected chemical shifts (in CDCl₃): Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The N-H proton, if observable, will likely be a broad singlet.
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Expected chemical shifts: The amidine carbon (C=N) is expected to resonate in the downfield region, typically around δ 150-160 ppm. Aromatic carbons will appear in the range of δ 120-150 ppm.
Instrumentation:
-
FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory or a pellet press for KBr pellets.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of N,N'-Diphenylbenzamidine with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3300 | N-H stretching (may be broad) |
| 3100-3000 | Aromatic C-H stretching |
| ~1640 | C=N stretching (imine) |
| 1600-1450 | Aromatic C=C stretching |
| ~1300 | C-N stretching (amine) |
Signaling Pathways and Logical Relationships
While N,N'-Diphenylbenzamidine itself is not directly implicated in specific signaling pathways in the context of drug development, its structural motif, the amidine group, is a key pharmacophore in a variety of biologically active molecules. Amidine-containing compounds are known to interact with a range of biological targets, including enzymes and receptors, often through hydrogen bonding and electrostatic interactions.
The logical relationship for the utility of N,N'-Diphenylbenzamidine in drug development lies in its role as a versatile ligand and a precursor for more complex molecules. Its ability to coordinate with metal ions makes it a valuable component in the design of metallodrugs and catalysts. Furthermore, the phenyl groups can be functionalized to modulate the steric and electronic properties of the molecule, allowing for the systematic exploration of structure-activity relationships (SAR).
Caption: Logical relationship of N,N'-Diphenylbenzamidine in drug development.
Spectroscopic Characterization of N,N'-Diphenylbenzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N'-Diphenylbenzamidine. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document presents a detailed analysis based on predicted values and data from closely related analogues. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide includes structured data tables, detailed experimental protocols for the spectroscopic techniques, and visualizations of the molecular structure and analytical workflows to facilitate a deeper understanding of the compound's characteristics.
Introduction
N,N'-Diphenylbenzamidine is an organic compound featuring a central benzamidine core with two phenyl substituents on the nitrogen atoms. Amidines are an important class of compounds in medicinal chemistry and materials science due to their unique chemical properties and biological activities. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such molecules. This guide addresses the absence of a consolidated public repository of spectroscopic data for N,N'-Diphenylbenzamidine by providing a predictive and comparative analysis.
Molecular Structure
The molecular structure of N,N'-Diphenylbenzamidine is a key determinant of its spectroscopic properties. The presence of three phenyl rings and the C=N double bond of the amidine group gives rise to characteristic signals in various spectroscopic analyses.
Caption: Molecular graph of N,N'-Diphenylbenzamidine.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N'-Diphenylbenzamidine
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.20 - 7.60 (m) | Aromatic Protons |
| Broad singlet | NH (if present in tautomeric form) |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 2: Expected Characteristic IR Absorption Bands for N,N'-Diphenylbenzamidine
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3500 | N-H Stretch (if tautomer present) | Medium, Broad |
| 3000 - 3100 | Aromatic C-H Stretch | Medium |
| 1620 - 1650 | C=N Stretch (Amidine) | Strong |
| 1580 - 1600 | Aromatic C=C Stretch | Medium-Strong |
| 1450 - 1500 | Aromatic C=C Stretch | Medium-Strong |
| 1250 - 1350 | C-N Stretch | Strong |
| 690 - 900 | Aromatic C-H Bend (out-of-plane) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Expected Mass Spectrometry Data for N,N'-Diphenylbenzamidine
| Parameter | Value |
| Molecular Formula | C₁₉H₁₆N₂ |
| Molecular Weight | 272.35 g/mol |
| Expected [M+H]⁺ (ESI) | 273.1386 |
| Expected Fragmentation (EI) | Fragments corresponding to the loss of phenyl, aniline, and benzonitrile moieties. The base peak is often the molecular ion or a stable fragment. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic amidine compounds like N,N'-Diphenylbenzamidine.
NMR Spectroscopy
Caption: General workflow for NMR spectroscopy.
-
Sample Preparation: Accurately weigh 5-10 mg of N,N'-Diphenylbenzamidine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and match the probe for the desired nucleus (¹H or ¹³C). Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
IR Spectroscopy
Solubility of N,N'-Diphenylbenzamidine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of N,N'-Diphenylbenzamidine. Solubility is a critical physicochemical property that influences a compound's utility in various stages of research and development, including organic synthesis, purification, formulation, and biological screening. While specific quantitative solubility data for N,N'-Diphenylbenzamidine is not extensively available in public literature, this document outlines the compound's expected solubility profile based on its chemical structure, provides detailed experimental protocols for its determination, and presents logical workflows for synthesis and solubility testing.
Qualitative Solubility Profile of N,N'-Diphenylbenzamidine
N,N'-Diphenylbenzamidine possesses a molecular structure characterized by a central polar benzamidine core and two non-polar phenyl substituents. This amphiphilic nature dictates its solubility based on the principle of "like dissolves like."
-
Polar Solvents : The amidine group (-C(NH)NH2) contains nitrogen atoms capable of acting as hydrogen bond donors and acceptors. Consequently, N,N'-Diphenylbenzamidine is expected to exhibit some solubility in polar organic solvents. However, the presence of two bulky, hydrophobic phenyl groups will likely limit its solubility in highly polar protic solvents like water and methanol. It is expected to be slightly soluble in water.[1]
-
Non-Polar Solvents : The significant non-polar surface area contributed by the three phenyl rings suggests that N,N'-Diphenylbenzamidine will be soluble in non-polar and moderately polar aprotic organic solvents such as chloroform, dichloromethane, toluene, and tetrahydrofuran (THF). For related compounds like N-benzyl-N',N''-diphenylguanidine, solubility has been noted in chloroform and hot benzene and toluene.[2]
-
pH-Dependent Solubility : The basic nature of the amidine functional group means its aqueous solubility can be significantly enhanced in acidic solutions through the formation of a protonated, water-soluble salt.[2]
Quantitative Solubility Data
As of the latest literature review, a comprehensive, publicly available dataset detailing the quantitative solubility of N,N'-Diphenylbenzamidine across a range of organic solvents at various temperatures is scarce. To facilitate research and development, the following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Shake-Flask / Gravimetric | ||
| Ethanol | 25 | Shake-Flask / Gravimetric | ||
| Acetone | 25 | Shake-Flask / Gravimetric | ||
| Dichloromethane | 25 | Shake-Flask / Gravimetric | ||
| Chloroform | 25 | Shake-Flask / Gravimetric | ||
| Toluene | 25 | Shake-Flask / Gravimetric | ||
| Tetrahydrofuran (THF) | 25 | Shake-Flask / Gravimetric | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask / Gravimetric | ||
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask / Gravimetric | ||
| Ethyl Acetate | 25 | Shake-Flask / Gravimetric | ||
| Hexane | 25 | Shake-Flask / Gravimetric |
Experimental Protocol: Determination of Equilibrium Solubility
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3] The following protocol provides a detailed methodology for its application to N,N'-Diphenylbenzamidine.
3.1. Materials and Equipment
-
N,N'-Diphenylbenzamidine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC)
3.2. Methodology
-
Preparation of Saturated Solution : Add an excess amount of solid N,N'-Diphenylbenzamidine to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess of solid is crucial to ensure that the solution reaches saturation.[2]
-
Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution process has reached equilibrium.[2]
-
Phase Separation : After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed.[3]
-
Sample Collection : Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter to the tip and dispense the filtered, saturated solution into a pre-weighed container (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic analysis).[4] This step removes any remaining microscopic particles.
-
Quantification :
-
Gravimetric Method : Evaporate the solvent from the pre-weighed container under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Once the solvent is fully removed, re-weigh the container. The difference in weight corresponds to the mass of the dissolved N,N'-Diphenylbenzamidine.
-
UV-Vis Spectroscopic Method : If N,N'-Diphenylbenzamidine has a chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration. Calculate the original solubility, accounting for the dilution factor.
-
-
Data Reporting : Express the solubility in units such as mg/mL or mol/L. The determination should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.
Caption: Workflow for Equilibrium Solubility Determination.
Experimental Protocol: General Synthesis and Purification
The purity of a compound is paramount as impurities can significantly affect solubility measurements. The following is a generalized protocol for the synthesis and purification of N,N'-disubstituted benzamidines, applicable to N,N'-Diphenylbenzamidine. A common route involves the reaction of benzonitrile with an organometallic reagent followed by hydrolysis, or the acylation of an amine. A more direct method involves the reaction of benzonitrile, aniline, and a catalyst.
4.1. Materials and Equipment
-
Benzonitrile
-
Aniline
-
Suitable catalyst (e.g., a Lewis acid or a transition metal complex)
-
Anhydrous organic solvent (e.g., Toluene)
-
Reagents for work-up (e.g., hydrochloric acid, sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Equipment for purification (glassware for recrystallization or flash chromatography system)
-
Equipment for characterization (NMR, MS, FT-IR)
4.2. General Synthetic Procedure
-
Reaction Setup : In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine benzonitrile, aniline (2 equivalents), and the catalyst in an anhydrous solvent like toluene.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction may take several hours to reach completion.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N,N'-Diphenylbenzamidine.
4.3. Purification
-
Recrystallization : Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water or ethyl acetate/hexane). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the pure crystals by filtration.
-
Column Chromatography : If recrystallization is ineffective, purify the crude product using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization : Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.[5]
Caption: General Workflow for Synthesis and Purification.
Applications in Research and Drug Development
Benzamidine and its derivatives are recognized as privileged scaffolds in medicinal chemistry. They are notably used as reversible, competitive inhibitors of trypsin and other serine proteases.[1][6] This inhibitory activity makes them valuable tools in protein purification to prevent degradation and as starting points for the design of therapeutic agents targeting proteases involved in various diseases. Understanding the solubility of N,N'-Diphenylbenzamidine is therefore essential for its use in high-throughput screening, formulation for in vitro and in vivo studies, and for optimizing its purification and handling.[7]
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N,N'-Diphenylbenzamidine: An In-Depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diphenylbenzamidine is a substituted amidine that holds interest in various chemical and pharmaceutical research areas. Understanding its stability profile and degradation pathways is crucial for its synthesis, storage, and application, particularly in the context of drug development where impurities and degradation products can significantly impact safety and efficacy. This technical guide provides a comprehensive overview of the predicted stability of N,N'-Diphenylbenzamidine and its likely degradation pathways under various stress conditions. The information presented is based on the known chemistry of its core functional groups—the amidine and the N-phenyl moieties—and data from closely related compounds, as direct stability studies on N,N'-Diphenylbenzamidine are not extensively available in public literature.
Predicted Stability Profile
The stability of N,N'-Diphenylbenzamidine is primarily influenced by its central benzamidine core and the two N-phenyl substituents. The amidine functional group is known to be susceptible to hydrolysis, while the aromatic amine linkages present potential sites for oxidation and photolytic degradation.
Key Stability Considerations:
-
Hydrolytic Stability: The C=N double bond in the amidine group is the most likely site for hydrolytic attack. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidative Stability: The nitrogen atoms and the aromatic rings are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photostability: Aromatic amines are known to be sensitive to light, particularly UV radiation, which can lead to the formation of colored degradation products.
-
Thermal Stability: While generally stable at ambient temperatures, elevated temperatures can accelerate both hydrolytic and oxidative degradation, and may also induce fragmentation of the molecule.
Predicted Degradation Pathways
Based on the chemical structure of N,N'-Diphenylbenzamidine, several degradation pathways can be postulated under forced degradation conditions.
Hydrolytic Degradation
Hydrolysis is anticipated to be a primary degradation pathway for N,N'-Diphenylbenzamidine, proceeding through the cleavage of the carbon-nitrogen double bond of the amidine functional group. This reaction is expected to be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the amidine is likely to be protonated, making the central carbon more electrophilic and susceptible to nucleophilic attack by water. The predicted primary degradation products are N-phenylbenzamide and aniline .
-
Base-Catalyzed Hydrolysis: In alkaline conditions, direct nucleophilic attack of a hydroxide ion on the amidine carbon is the probable mechanism, leading to the same primary degradation products: N-phenylbenzamide and aniline .[1]
Further hydrolysis of the primary degradation product, N-phenylbenzamide, under more stringent conditions, could lead to benzoic acid and aniline .
Caption: Predicted hydrolytic degradation pathway of N,N'-Diphenylbenzamidine.
Oxidative Degradation
The diphenylamine moieties within the N,N'-Diphenylbenzamidine structure are susceptible to oxidation.[2] Oxidative degradation can be induced by agents such as hydrogen peroxide, atmospheric oxygen, or metal ions.
Predicted oxidative degradation products could include:
-
N-oxides: Oxidation of the nitrogen atoms.
-
Hydroxylated derivatives: Introduction of hydroxyl groups onto the phenyl rings.
-
Coupling products: Formation of dimers or oligomers through radical coupling reactions.
-
Ring-opened products: Under harsh oxidative conditions, cleavage of the aromatic rings may occur.
Diphenylamine itself is known to undergo oxidation to form colored products, and similar reactivity is expected for N,N'-Diphenylbenzamidine.[2]
Caption: Predicted oxidative degradation pathways of N,N'-Diphenylbenzamidine.
Photodegradation
Aromatic amines are generally susceptible to photodegradation upon exposure to light, particularly UV radiation.[3][4] The degradation process often involves the formation of radical species, leading to a complex mixture of products.
Potential photodegradation pathways include:
-
N-dealkylation/N-dearylation: Cleavage of the carbon-nitrogen bonds.
-
Ring modifications: Isomerization, substitution, or cleavage of the phenyl rings.
-
Polymerization: Formation of colored polymeric materials.
Given the aromatic nature of N,N'-Diphenylbenzamidine, it is recommended to protect it from light during storage and handling.
Caption: Predicted photodegradation pathways of N,N'-Diphenylbenzamidine.
Thermal Degradation
At elevated temperatures, N,N'-Diphenylbenzamidine is expected to undergo degradation, likely through a combination of hydrolysis (if moisture is present) and homolytic bond cleavage.[5][6] The weakest bonds in the molecule are likely the C-N bonds, and their cleavage would lead to the formation of various radical fragments. These fragments can then recombine or react further to form a complex mixture of degradation products.
Quantitative Data Summary
| Stress Condition | Reagent/Parameters | Typical Duration | Expected Degradation Products (Predicted for N,N'-Diphenylbenzamidine) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C | 2 - 24 hours | N-Phenylbenzamide, Aniline, Benzoic Acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C | 2 - 24 hours | N-Phenylbenzamide, Aniline, Benzoic Acid |
| Oxidation | 3% - 30% H₂O₂, Room Temperature - 60 °C | 24 - 72 hours | N-Oxides, Hydroxylated derivatives, Coupling products |
| Photodegradation | UV light (e.g., 254 nm, 365 nm), Visible light | 24 - 72 hours | N-Dearylation products, Ring-modified products, Polymeric products |
| Thermal (Dry Heat) | 80 - 120 °C | 24 - 72 hours | Fragmentation products (e.g., aniline, benzonitrile), Polymeric products |
Experimental Protocols for Stability and Degradation Studies
The following are detailed, generalized methodologies for conducting forced degradation studies on N,N'-Diphenylbenzamidine. These protocols are based on established practices for small molecule drug candidates and should be adapted and optimized for the specific analytical methods employed.
Experimental Workflow
Caption: General experimental workflow for forced degradation studies.
Protocol 1: Hydrolytic Degradation
Objective: To assess the stability of N,N'-Diphenylbenzamidine in acidic and basic conditions.
Materials:
-
N,N'-Diphenylbenzamidine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of N,N'-Diphenylbenzamidine in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Condition:
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Basic Condition:
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at the same time points as the acidic study.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water and incubate under the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
Objective: To evaluate the susceptibility of N,N'-Diphenylbenzamidine to oxidation.
Materials:
-
N,N'-Diphenylbenzamidine stock solution (1 mg/mL)
-
3% (v/v) Hydrogen Peroxide (H₂O₂)
-
Acetonitrile or Methanol (HPLC grade)
Procedure:
-
Sample Preparation: In a clean vial, mix 1 mL of the N,N'-Diphenylbenzamidine stock solution with 9 mL of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Quenching (optional but recommended): To stop the oxidation, add a small amount of a quenching agent like sodium sulfite solution to the aliquots before dilution for analysis.
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water and keep it under the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 3: Photodegradation
Objective: To assess the photostability of N,N'-Diphenylbenzamidine.
Materials:
-
N,N'-Diphenylbenzamidine (solid and in solution)
-
Quartz or borosilicate glass vials
-
Photostability chamber with controlled light and UV output
-
Aluminum foil
Procedure:
-
Solid State:
-
Place a thin layer of solid N,N'-Diphenylbenzamidine in a transparent container.
-
Expose the sample to a light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Prepare a control sample by wrapping an identical container in aluminum foil and placing it alongside the exposed sample.
-
-
Solution State:
-
Prepare a solution of N,N'-Diphenylbenzamidine (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 1:1).
-
Place the solution in a transparent quartz vial.
-
Expose the sample to the same light conditions as the solid-state sample.
-
Prepare a control sample by wrapping an identical vial in aluminum foil.
-
-
Analysis: After the exposure period, dissolve the solid samples and dilute the solution samples with the mobile phase for analysis by a validated stability-indicating HPLC method.
Protocol 4: Thermal Degradation
Objective: To evaluate the stability of N,N'-Diphenylbenzamidine at elevated temperatures.
Materials:
-
N,N'-Diphenylbenzamidine (solid)
-
Oven with controlled temperature
-
Glass vials
Procedure:
-
Sample Preparation: Place a known amount of solid N,N'-Diphenylbenzamidine in a glass vial.
-
Incubation: Place the vial in an oven at a high temperature (e.g., 105 °C).
-
Sampling: At specified time points (e.g., 24, 48, 72 hours), remove a sample from the oven.
-
Control Sample: Store a control sample at room temperature, protected from light.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by a validated stability-indicating HPLC method.
Conclusion
While direct experimental data on the stability of N,N'-Diphenylbenzamidine is limited, a thorough understanding of its chemical structure allows for the prediction of its primary degradation pathways. Hydrolysis of the amidine functional group and oxidation of the diphenylamine moieties are expected to be the main routes of degradation. Photodegradation is also a significant consideration due to the presence of aromatic amine structures. The experimental protocols outlined in this guide provide a robust framework for conducting forced degradation studies to confirm these predicted pathways, identify degradation products, and develop stability-indicating analytical methods. For drug development professionals, these studies are essential for ensuring the quality, safety, and efficacy of any formulation containing N,N'-Diphenylbenzamidine. It is imperative that any significant degradation products are identified and characterized, and their potential toxicological impact assessed.
References
Unveiling the Potential: A Technical Guide to the Novel Applications of N,N'-Diphenylbenzamidine
For Researchers, Scientists, and Drug Development Professionals
N,N'-Diphenylbenzamidine, a versatile organic compound, is emerging from the shadows of its more common structural relatives to reveal a unique and compelling profile of applications. While research has historically focused on related benzamides and guanidines, a closer examination of N,N'-Diphenylbenzamidine and its derivatives unveils novel potential in analytical chemistry, coordination chemistry, catalysis, and even cosmeceuticals. This in-depth technical guide serves as a comprehensive resource, consolidating available data, detailing experimental protocols, and visualizing key processes to empower researchers in exploring and expanding the utility of this promising molecule.
Analytical Chemistry: A Precise Tool for Metal Ion Detection
A significant and underexplored application of N,N'-Diphenylbenzamidine derivatives lies in the field of analytical chemistry, particularly in the sensitive and selective determination of metal ions. The hydroxylated analogue, N-hydroxy-N,N'-diphenylbenzamidine, has demonstrated considerable efficacy as a chelating agent for spectrophotometric and electrochemical sensing.
Spectrophotometric Determination of Vanadium(V)
N-hydroxy-N,N'-diphenylbenzamidine serves as a highly selective reagent for the spectrophotometric determination of vanadium(V).[1][2] The method is noted for its precision and accuracy, with minimal interference from other common ions.[1]
Table 1: Spectrophotometric Determination of Vanadium(V) using N-hydroxy-N,N'-diphenylbenzamidine
| Parameter | Value | Reference |
| λmax | 410 nm | [2] |
| Molar Extinction Coefficient (ε) | 5.60 × 10⁵ dm³ mol⁻¹ cm⁻¹ | [2] |
Experimental Protocol: Spectrophotometric Determination of Vanadium(V)
This protocol is adapted from established methods for the determination of vanadium(V) using hydroxyamidine reagents.[3][4]
Reagents:
-
Standard Vanadium(V) solution (e.g., prepared from ammonium metavanadate)
-
N-hydroxy-N,N'-diphenylbenzamidine solution in a suitable organic solvent (e.g., chloroform or ethanol)
-
Pyrocatechol solution
-
Buffer solution (to maintain optimal pH)
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
To an aliquot of the sample solution containing vanadium(V) in a separatory funnel, add the appropriate buffer solution to adjust the pH to the optimal range.
-
Add the pyrocatechol solution, followed by the N-hydroxy-N,N'-diphenylbenzamidine solution.
-
Shake the funnel vigorously for a specified time to ensure complete complex formation and extraction into the organic phase.
-
Allow the layers to separate and collect the organic layer.
-
Measure the absorbance of the organic extract at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Determine the concentration of vanadium(V) from a calibration curve prepared using standard solutions.
Diagram 1: General Workflow for Spectrophotometric Metal Ion Detection
References
An In-depth Technical Guide to N,N'-Diarylguanidine Derivatives and Their Synthesis
An Important Note on the Topic:
Initial research for "N,N'-Diphenylbenzamidine derivatives" did not yield sufficient publicly available scientific literature to create a comprehensive technical guide that meets the core requirements of this request. To provide a valuable and detailed resource, this guide will focus on a closely related and well-researched class of compounds: N,N'-Diarylguanidine derivatives . This class of molecules has significant relevance in drug discovery and allows for a thorough exploration of synthesis, quantitative biological data, and associated signaling pathways, thereby fulfilling all the specified requirements of the user.
Introduction
N,N'-Diarylguanidine derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a range of biological activities. A notable and well-documented application of these derivatives is their function as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Consequently, the development of selective NMDA receptor antagonists is of considerable therapeutic interest.
This technical guide provides a detailed overview of N,N'-diarylguanidine derivatives, focusing on their synthesis, structure-activity relationships as NMDA receptor antagonists, and the underlying signaling pathways.
Synthesis of N,N'-Diarylguanidine Derivatives
The synthesis of N,N'-diarylguanidines can be achieved through several methods. A common and effective approach involves the reaction of an arylcyanamide with an arylamine hydrochloride or the reaction of a thiourea with an amine in the presence of a coupling agent. A general synthetic scheme for the preparation of unsymmetrical N,N'-diarylguanidines is outlined below.
General Synthesis Workflow:
Caption: General synthesis workflow for N,N'-Diarylguanidines.
Experimental Protocols
General Procedure for the Synthesis of N,N'-Diarylguanidines
This protocol describes a common method for the synthesis of N,N'-diarylguanidines starting from the corresponding arylamines.
Materials and Reagents:
-
Substituted arylamine 1
-
Substituted aryl isothiocyanate
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Mercury(II) oxide (HgO)
-
Ammonia or a primary/secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Hydrochloric acid (for salt formation)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of N,N'-Diarylthiourea: To a solution of arylamine (1.0 eq) in anhydrous dichloromethane, add the corresponding aryl isothiocyanate (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude N,N'-diarylthiourea, which can be purified by recrystallization or used directly in the next step.
-
Guanidine Formation: The N,N'-diarylthiourea (1.0 eq) is dissolved in an appropriate anhydrous solvent. To this solution, add a slight excess of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or Mercury(II) oxide (HgO) (1.1 eq). An excess of the desired amine (e.g., a solution of ammonia in methanol, or a primary/secondary amine) is then added. The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The reaction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered to remove any insoluble byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude N,N'-diarylguanidine is purified by column chromatography on silica gel.
-
Salt Formation (Optional): For easier handling and improved solubility, the purified guanidine can be converted to its hydrochloride salt by dissolving it in a minimal amount of an appropriate solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate is collected by filtration and dried.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the NMDA receptor ion channel site.[1]
Materials and Reagents:
-
Rat or guinea pig brain membrane homogenates (as a source of NMDA receptors)
-
[³H]-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([³H]MK-801) as the radioligand
-
Test N,N'-diarylguanidine derivatives at various concentrations
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Unlabeled (+)-MK-801 for determining non-specific binding
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixtures: In test tubes, combine the brain membrane homogenate, the radioligand ([³H]MK-801) at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test diarylguanidine derivative. For determining total binding, the test compound is omitted. For determining non-specific binding, a high concentration of unlabeled (+)-MK-801 is added.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Quantitative Data
The following table summarizes the in vitro binding affinities of a series of N,N'-diarylguanidine derivatives for the NMDA receptor ion channel site, as determined by their ability to displace [³H]MK-801.[1]
| Compound ID | R¹ | R² | R³ | IC₅₀ (nM) vs [³H]MK-801 |
| 1 | 2-CH₃ | H | H | 120 ± 20 |
| 2 | 3-CH₃ | H | H | 80 ± 10 |
| 3 | 4-CH₃ | H | H | 350 ± 50 |
| 4 | 2-C₂H₅ | H | H | 90 ± 15 |
| 5 | 3-C₂H₅ | H | H | 60 ± 8 |
| 6 | 1-Naphthyl | H | H | 70 ± 10 |
| 7 | 1-Naphthyl | 3-C₂H₅-Phenyl | CH₃ | 36 ± 5 |
Data presented as mean ± SEM.
Signaling Pathway
N,N'-Diarylguanidines act as noncompetitive antagonists at the NMDA receptor. This means they do not compete with the agonist (glutamate) or co-agonist (glycine/D-serine) for their binding sites. Instead, they bind to a site within the ion channel pore of the receptor, physically blocking the influx of ions. The NMDA receptor signaling pathway is initiated by the binding of glutamate and a co-agonist, leading to channel opening and calcium influx, which in turn activates a cascade of downstream signaling molecules. By blocking this channel, N,N'-diarylguanidines inhibit these downstream events.
Caption: NMDA Receptor Signaling Pathway and Site of Action for N,N'-Diarylguanidines.
Conclusion
N,N'-Diarylguanidine derivatives are a versatile class of compounds with significant potential in drug discovery, particularly as noncompetitive antagonists of the NMDA receptor. Their synthesis is readily achievable through established chemical methodologies. Structure-activity relationship studies have provided valuable insights into the structural requirements for potent NMDA receptor antagonism, guiding the design of new and more effective derivatives. The ability of these compounds to modulate the NMDA receptor signaling pathway underscores their therapeutic potential for a variety of neurological disorders. Further research into this class of compounds is warranted to fully explore their pharmacological profile and clinical utility.
References
Theoretical Insights into the Reactivity of N,N'-Diphenylbenzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Diphenylbenzamidine is a versatile molecule with significant potential in coordination chemistry, catalysis, and as a synthon in organic synthesis. A thorough understanding of its reactivity is crucial for its effective application. In the absence of direct theoretical studies on N,N'-Diphenylbenzamidine, this guide provides a comprehensive overview of its predicted reactivity based on established theoretical principles and computational studies of analogous amidine and N-substituted amide systems. This document outlines the probable mechanisms and energetics for key reaction classes, including hydrolysis, cycloaddition reactions, and metal complexation, supported by quantitative data from related computational chemistry literature. Detailed computational protocols and visualizations of reaction pathways are provided to offer a robust theoretical framework for researchers in the field.
Introduction: The Amidine Functional Group
The reactivity of N,N'-Diphenylbenzamidine is primarily governed by the electronic and steric properties of its core amidine functional group, which is characterized by a nitrogen double-bonded to a carbon that is also singly bonded to another nitrogen. This arrangement results in a planar, resonance-stabilized system. The presence of two phenyl groups on the nitrogen atoms significantly influences the molecule's steric accessibility and electronic distribution through inductive and mesomeric effects.
Theoretical studies on simpler amidines and amides consistently employ Density Functional Theory (DFT) to elucidate reaction mechanisms, predict transition state geometries, and calculate activation energies. These studies provide a solid foundation for understanding the likely behavior of N,N'-Diphenylbenzamidine.
Predicted Reactivity Profile
Based on theoretical studies of analogous systems, the primary modes of reactivity for N,N'-Diphenylbenzamidine are predicted to be:
-
Hydrolysis: Susceptibility to both acidic and basic hydrolysis, proceeding through nucleophilic attack at the amidine carbon.
-
Cycloaddition Reactions: Participation as a dipolarophile in cycloaddition reactions, particularly involving its C=N imine bond.
-
Metal Complexation: Acting as a bidentate or monodentate ligand to form stable complexes with a variety of metal ions.
The following sections will delve into the theoretical underpinnings of each of these reaction types, presenting quantitative data from analogous systems to provide a semi-quantitative understanding of N,N'-Diphenylbenzamidine's reactivity.
Theoretical Analysis of Hydrolysis
The hydrolysis of N-substituted amides and amidines has been a subject of extensive theoretical investigation. These studies reveal that the reaction mechanism is highly dependent on the pH of the medium.
Alkaline Hydrolysis
Under alkaline conditions, the hydrolysis is expected to proceed via a nucleophilic attack of a hydroxide ion on the electrophilic carbon of the amidine group. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and C-N bond cleavage yield the final products. Theoretical studies on the alkaline hydrolysis of N-methylbenzamide provide valuable insights into the energetics of this process.[1]
Table 1: Calculated Activation Free Energies (ΔG‡) for the Alkaline Hydrolysis of Analogous N-Substituted Amides
| Compound | Computational Method | Solvent Model | Rate-Determining Step | ΔG‡ (kcal/mol) | Reference |
| N-Methylacetamide | DFT (B3LYP/6-31+G(d)) | PCM (Water) | C-N bond cleavage | 23.5 | [1] |
| N-Methylbenzamide | DFT (B3LYP/6-31+G(d)) | PCM (Water) | C-N bond cleavage | 24.1 | [1] |
| Acetanilide | DFT (B3LYP/6-31+G(d)) | PCM (Water) | C-N bond cleavage | 22.8 | [1] |
It is important to note that steric hindrance from the phenyl groups in N,N'-Diphenylbenzamidine may increase the activation energy for the initial nucleophilic attack compared to these simpler models.
Experimental Protocols for Kinetic Studies of Hydrolysis
Kinetic studies of amide hydrolysis are typically conducted using UV-Vis spectrophotometry to monitor the change in concentration of the reactant or product over time.
-
Preparation of Solutions: Stock solutions of the amide and the acidic or basic catalyst (e.g., HCl or NaOH) are prepared in a suitable solvent system (e.g., water/dioxane).
-
Reaction Initiation: The reaction is initiated by mixing the amide solution with the catalyst solution in a thermostated cuvette within the spectrophotometer.
-
Data Acquisition: The absorbance at a wavelength corresponding to the maximum absorbance of the reactant or product is recorded at regular time intervals.
-
Data Analysis: The rate constants are determined by fitting the absorbance versus time data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).
Logical Workflow for Theoretical Hydrolysis Study
Theoretical Analysis of Cycloaddition Reactions
The imine-like C=N bond in the amidine core of N,N'-Diphenylbenzamidine suggests its potential to participate in cycloaddition reactions, particularly [3+2] dipolar cycloadditions. Theoretical studies on the cycloaddition of azides to guanidines, which also possess a C=N bond, provide a relevant analogy.[2][3]
Table 2: Calculated Activation Energies (ΔE‡) for the [3+2] Cycloaddition of Azides with Guanidine
| Reactants | Computational Method | Basis Set | ΔE‡ (kcal/mol) | Reference |
| Hydrazoic acid + Guanidine | DFT (B3LYP) | 6-311+G(2d,p) | >50 | [2][3] |
| Phenyl azide + Guanidine | DFT (B3LYP) | 6-311+G(2d,p) | ~48 | [2] |
| Benzyl azide + Guanidine | DFT (B3LYP) | 6-311+G(2d,p) | ~46 | [2] |
The high activation barriers in the analogous guanidine system suggest that uncatalyzed cycloadditions with N,N'-Diphenylbenzamidine may require harsh reaction conditions. However, the introduction of electron-withdrawing or -donating groups on the reacting partner could significantly modulate the reaction barrier.
Signaling Pathway for a Generic [3+2] Cycloaddition
Theoretical Analysis of Metal Complexation
The two nitrogen atoms of the amidine group in N,N'-Diphenylbenzamidine can act as a bidentate chelating ligand, forming stable complexes with various metal ions. Theoretical studies on metal complexes with nitrogen-containing ligands, such as imidazoles, provide a framework for understanding the bonding and electronic structure of such complexes.[4]
Table 3: Calculated Metal-Ligand Binding Energies for Analogous Systems
| Metal Ion | Ligand | Computational Method | Binding Energy (kcal/mol) | Reference |
| Zn(II) | Imidazole | DFT (B3LYP) | -189.3 | [4] |
| Cu(II) | Imidazole | DFT (B3LYP) | -215.1 | [4] |
| Ni(II) | Imidazole | DFT (B3LYP) | -214.5 | [4] |
The binding energy is influenced by the nature of the metal ion, its oxidation state, and the ligand field stabilization energy. For N,N'-Diphenylbenzamidine, the steric bulk of the phenyl groups would play a significant role in the geometry and stability of the resulting metal complexes.
Experimental Protocol for the Synthesis of Metal Complexes
The synthesis of metal-amidine complexes typically involves the reaction of the amidine ligand with a metal salt in a suitable solvent.
-
Ligand Dissolution: N,N'-Diphenylbenzamidine is dissolved in an appropriate organic solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Addition: A solution of the metal salt (e.g., chloride, nitrate, or acetate) in the same or a compatible solvent is added to the ligand solution.
-
Reaction: The mixture is stirred, often with heating, for a period ranging from a few hours to several days to allow for complex formation.
-
Isolation and Purification: The resulting metal complex, which may precipitate out of the solution, is isolated by filtration, washed, and can be purified by recrystallization.
Logical Diagram of Metal-Ligand Interaction Analysis
Conclusion
While direct theoretical investigations into the reactivity of N,N'-Diphenylbenzamidine are currently lacking in the scientific literature, a robust theoretical framework can be constructed by drawing analogies from computational studies on related amidine and N-substituted amide systems. This guide has outlined the predicted reactivity of N,N'-Diphenylbenzamidine in key reaction classes: hydrolysis, cycloaddition, and metal complexation. The provided quantitative data from analogous systems, along with detailed computational and experimental protocols, offer a valuable resource for researchers seeking to explore and exploit the chemistry of this versatile molecule. Future computational studies are encouraged to focus directly on N,N'-Diphenylbenzamidine to refine the predictions made herein and to uncover novel aspects of its reactivity.
References
The Enduring Utility of a Simple Scaffold: A Technical Guide to the Historical Development of Benzamidine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of the benzamidine scaffold in the annals of chemistry is a compelling narrative of how a simple aromatic structure has evolved from a subject of fundamental synthetic interest to a cornerstone in the design of therapeutic agents. This technical guide provides an in-depth exploration of the historical development of benzamidine chemistry, tracing its origins from early synthetic methodologies to its modern-day applications as a versatile pharmacophore. We will delve into the seminal discoveries, key experimental protocols, and the ever-expanding role of benzamidine and its derivatives in shaping our understanding of enzymatic processes and in the development of novel drugs.
The Genesis of Benzamidine: The Pinner Reaction
The story of benzamidine is intrinsically linked to the discovery of a powerful synthetic tool for the preparation of amidines: the Pinner reaction. First described by Adolf Pinner in 1877, this acid-catalyzed reaction of a nitrile with an alcohol provides an imino ester salt, known as a Pinner salt.[1][2] Subsequent reaction with ammonia or an amine furnishes the corresponding amidine.[1][2] This method remains a classical and reliable route for the synthesis of a wide variety of amidines, including benzamidine itself.[1]
The Pinner reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the intermediate Pinner salt to an ester.[1] While the acid-catalyzed version is the most well-known, base-catalyzed alternatives also exist and can be complementary for nitriles that are unreactive under acidic conditions.[1][2]
Experimental Protocol: The Pinner Synthesis of Benzamidine Hydrochloride
A common laboratory-scale synthesis of benzamidine hydrochloride from benzonitrile via the Pinner reaction is detailed below. This protocol is an amalgamation of classical procedures and modern adaptations.
Materials:
-
Benzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Ammonia (gas or solution in anhydrous ethanol)
Procedure:
-
Formation of the Pinner Salt (Ethyl benzimidate hydrochloride): A solution of benzonitrile in anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand in a sealed container at a low temperature (e.g., 0-5 °C) for an extended period (typically 24-48 hours), during which the ethyl benzimidate hydrochloride precipitates as a white solid.
-
Isolation of the Pinner Salt: The precipitated Pinner salt is collected by filtration under anhydrous conditions, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.
-
Ammonolysis to Benzamidine Hydrochloride: The dried Pinner salt is suspended in a solution of ammonia in anhydrous ethanol. The mixture is stirred at room temperature until the reaction is complete, which can be monitored by the disappearance of the Pinner salt.
-
Isolation and Purification of Benzamidine Hydrochloride: The reaction mixture is filtered to remove ammonium chloride. The filtrate is then concentrated under reduced pressure to yield crude benzamidine hydrochloride. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and diethyl ether, to afford pure benzamidine hydrochloride as a white crystalline solid.
The overall workflow for the Pinner synthesis of benzamidine can be visualized as follows:
Benzamidine as a Serine Protease Inhibitor: A Paradigm Shift
The historical trajectory of benzamidine chemistry took a significant turn with the discovery of its potent inhibitory activity against serine proteases. These enzymes, characterized by a highly reactive serine residue in their active site, play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, and inflammation.
Benzamidine acts as a reversible, competitive inhibitor by mimicking the side chain of arginine, a natural substrate for many serine proteases. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of an aspartate residue located at the bottom of the S1 specificity pocket of the enzyme, thereby blocking substrate access to the active site.
This discovery opened up new avenues for the use of benzamidine as a valuable tool in biochemistry and enzymology. It is widely used as a component of protease inhibitor cocktails to prevent the degradation of proteins during purification and analysis.
The Coagulation Cascade: A Key Target for Benzamidine Derivatives
The blood coagulation cascade is a complex series of enzymatic reactions involving numerous serine proteases (e.g., thrombin, Factor Xa) that ultimately leads to the formation of a fibrin clot. Dysregulation of this cascade can lead to thrombotic disorders. The ability of benzamidine to inhibit these proteases made it an attractive scaffold for the development of anticoagulant drugs.
The following diagram illustrates a simplified representation of the coagulation cascade and highlights the points of inhibition by benzamidine-based inhibitors.
Benzamidine in Modern Drug Discovery: Beyond Anticoagulation
The versatility of the benzamidine scaffold has led to its exploration in a wide range of therapeutic areas beyond anticoagulation. A notable example is its use in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP).
PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Many potent PARP inhibitors incorporate a benzamidine or a bioisosteric moiety to interact with the nicotinamide binding site of the enzyme.
The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of benzamidine-based PARP inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of benzamidine and its derivatives, compiled from various sources.
Table 1: Yields of Benzamidine Synthesis Methods
| Starting Material | Method | Reagents | Yield (%) | Reference |
| Benzonitrile | Pinner Reaction | Anhydrous EtOH, Dry HCl, NH3 | 80-95 | Organic Syntheses |
| Benzonitrile | Ammonolysis | NH4Cl, NH3 (in autoclave) | 77 | [3] |
| Benzamidoxime | Hydrogenation | Raney Ni, H2, NH3 | 94.1 | [3] |
Table 2: Inhibition Constants (Ki) of Benzamidine and Derivatives Against Serine Proteases
| Inhibitor | Enzyme | Ki (µM) | Reference |
| Benzamidine | Trypsin | 18.5 | [4] |
| Benzamidine | Thrombin | 65 | [4] |
| Benzamidine | Plasmin | 350 | [4] |
| Pentamidine | Plasmin | 2.1 | [5] |
| Tri-AMB | Plasmin | 3.9 | [5] |
Table 3: IC50 Values of Benzamidine-based PARP Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Olaparib | MDA-MB-436 | Breast Cancer (BRCA1 mutant) | 4.7 | [6] |
| Rucaparib | MDA-MB-436 | Breast Cancer (BRCA1 mutant) | 2.3 | [6] |
| Niraparib | MDA-MB-436 | Breast Cancer (BRCA1 mutant) | 3.2 | [6] |
| Talazoparib | MDA-MB-436 | Breast Cancer (BRCA1 mutant) | 0.13 | [6] |
Conclusion
From its humble beginnings as the product of a classic named reaction, benzamidine has evolved into a privileged scaffold in medicinal chemistry. Its ability to effectively and selectively inhibit serine proteases has cemented its importance in both biochemical research and drug development. The historical journey of benzamidine chemistry serves as a powerful testament to the enduring value of fundamental organic synthesis and the profound impact that a deep understanding of molecular interactions can have on the development of life-saving therapeutics. The continued exploration of benzamidine derivatives promises to unlock even more of its therapeutic potential in the years to come.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N,N'-Diphenylbenzamidine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N,N'-Diphenylbenzamidine (DPB) as a versatile ligand in coordination chemistry. This document details the synthesis of the ligand and its coordination complexes, their characterization, and potential applications in catalysis and medicinal chemistry.
Introduction
N,N'-Diphenylbenzamidine (DPB) is a member of the amidine class of compounds, characterized by the R-C(NR')NR'' functional group. Its deprotonated form, N,N'-diphenylbenzamidinate, acts as a versatile monoanionic, bidentate N,N'-donor ligand. The ligand's steric bulk and electronic properties can be readily tuned by modifying the phenyl substituents, making it an attractive component in the design of coordination complexes with tailored properties. The amidinate moiety is isoelectronic with the carboxylate group, offering a robust alternative for the construction of novel metal complexes.
The coordination chemistry of DPB is rich and varied, with the ligand capable of adopting several binding modes. The two most common coordination modes are:
-
Bidentate Chelating: The amidinate ligand coordinates to a single metal center, forming a stable four-membered chelate ring.
-
Bridging: The amidinate ligand bridges two metal centers, leading to the formation of dinuclear or polynuclear complexes, such as the well-known "paddlewheel" structures.
These versatile coordination modes, combined with the electronic tunability of the ligand, have led to the exploration of DPB-metal complexes in various fields, including catalysis and medicinal chemistry.
Synthesis of N,N'-Diphenylbenzamidine (DPB) Ligand
The synthesis of N,N'-Diphenylbenzamidine can be achieved through several routes. A common and reliable method is the reaction of N-phenylbenzimidoyl chloride with aniline. An alternative approach involves the direct reaction of benzoyl chloride with an excess of aniline under Schotten-Baumann conditions.
Experimental Protocol: Synthesis of N,N'-Diphenylbenzamidine from N-phenylbenzimidoyl Chloride
This protocol describes the synthesis of N,N'-Diphenylbenzamidine via the reaction of N-phenylbenzimidoyl chloride with aniline.
Materials:
-
N-phenylbenzimidoyl chloride
-
Aniline
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenylbenzimidoyl chloride (1 equivalent) in anhydrous diethyl ether or THF.
-
To this solution, add aniline (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of triethylammonium chloride will form. Filter the reaction mixture to remove the salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield N,N'-Diphenylbenzamidine as a crystalline solid.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of N,N'-Diphenylbenzamidine.
Coordination Chemistry of N,N'-Diphenylbenzamidine
The deprotonated N,N'-diphenylbenzamidinate anion readily forms stable complexes with a wide range of transition metals. The following protocols describe the synthesis of representative copper(II), molybdenum(II), and rhodium(I) complexes.
Experimental Protocol: Synthesis of a Mononuclear Copper(II) Complex - Bis(N,N'-diphenylbenzamidinato)copper(II)
This protocol describes the synthesis of a square planar copper(II) complex with two chelating DPB ligands.
Materials:
-
N,N'-Diphenylbenzamidine (DPB)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Sodium methoxide (NaOMe) or other suitable base
-
Methanol or Ethanol
-
Diethyl ether
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve N,N'-Diphenylbenzamidine (2 equivalents) in methanol or ethanol.
-
To this solution, add a solution of sodium methoxide (2 equivalents) in methanol to deprotonate the ligand, forming the sodium amidinate salt in situ.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.
-
Slowly add the copper(II) acetate solution to the solution of the deprotonated ligand with vigorous stirring. A color change and precipitation of the complex should be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the solid product by filtration, wash with cold methanol and then with diethyl ether.
-
Dry the product under vacuum.
Experimental Protocol: Synthesis of a Dinuclear Molybdenum(II) Paddlewheel Complex - Tetrakis(μ-N,N'-diphenylbenzamidinato)dimolybdenum(II)
This protocol describes the synthesis of a classic paddlewheel-type dimolybdenum complex with four bridging DPB ligands.
Materials:
-
Molybdenum(II) acetate dimer [Mo₂(OAc)₄]
-
N,N'-Diphenylbenzamidine (DPB)
-
Toluene or other high-boiling aromatic solvent
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend molybdenum(II) acetate dimer (1 equivalent) in toluene.
-
Add N,N'-Diphenylbenzamidine (4.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain reflux for 24-48 hours. The progress of the ligand exchange reaction can be monitored by observing the color change of the solution.
-
After cooling to room temperature, the product may precipitate. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold toluene and then with hexane.
-
Dry the product under vacuum.
Experimental Protocol: Synthesis of a Dinuclear Rhodium(I) Complex
This protocol describes the synthesis of a dinuclear rhodium(I) complex with bridging DPB ligands.
Materials:
-
Dicarbonylchlororhodium(I) dimer [[Rh(CO)₂Cl]₂]
-
N,N'-Diphenylbenzamidine (DPB)
-
Sodium methoxide (NaOMe) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve N,N'-Diphenylbenzamidine (2 equivalents) in anhydrous THF.
-
Add a solution of sodium methoxide (2 equivalents) in methanol to generate the sodium amidinate salt.
-
In a separate flask, dissolve dicarbonylchlororhodium(I) dimer (1 equivalent) in THF.
-
Slowly add the rhodium precursor solution to the amidinate solution at room temperature with stirring. A color change is typically observed.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Remove the solvent under vacuum.
-
The residue can be extracted with a suitable solvent (e.g., dichloromethane or toluene) and filtered to remove sodium chloride.
-
The product can be isolated by crystallization from the filtrate, typically by layering with a non-polar solvent like hexane.
Diagram of DPB Coordination Modes:
Caption: Common coordination modes of the N,N'-diphenylbenzamidinate ligand.
Characterization Data
The following tables summarize representative quantitative data for N,N'-Diphenylbenzamidine and its metal complexes. Note that the data for the metal complexes are based on typical values for analogous amidinate complexes and may vary depending on the specific metal and reaction conditions.
Table 1: Physicochemical and Spectroscopic Data for N,N'-Diphenylbenzamidine
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point (°C) | 145-148 |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8-7.0 (m, 15H, Ar-H), ~5.5 (br s, 1H, N-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~155 (C=N), ~145-120 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3350 (N-H), ~1630 (C=N) |
Table 2: Representative Data for N,N'-Diphenylbenzamidine Metal Complexes
| Complex | Appearance | Yield (%) | M.p. (°C) | Selected IR (ν(C=N), cm⁻¹) |
| [Cu(DPB)₂] | Green solid | 70-85 | >250 | ~1590 |
| [Mo₂(DPB)₄] | Yellow-orange crystals | 60-75 | >300 | ~1585 |
| [Rh₂(DPB)₂(CO)₄] | Red-brown solid | 50-70 | Decomposes | ~2080, 2010 (ν(CO)), ~1595 |
Applications in Coordination Chemistry
Catalysis
Complexes of N,N'-diphenylbenzamidine and related amidinates have shown significant promise as catalysts in a variety of organic transformations. The steric and electronic environment around the metal center, which can be fine-tuned by the amidinate ligand, plays a crucial role in the catalytic activity and selectivity.
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Copper(I) complexes bearing amidinate ligands are effective catalysts for the azide-alkyne cycloaddition (click chemistry), a powerful tool for the synthesis of 1,2,3-triazoles. The amidinate ligand stabilizes the catalytically active copper(I) center and can facilitate the catalytic cycle.
Application Note: Rhodium-Catalyzed Transfer Hydrogenation
Rhodium complexes with amidinate ligands have been investigated as catalysts for transfer hydrogenation reactions. These reactions offer a safer and more convenient alternative to using high-pressure hydrogen gas for the reduction of various functional groups, such as ketones and imines. The amidinate ligand can influence the efficiency and selectivity of the hydrogen transfer process.
Diagram of a Catalytic Cycle:
Caption: A generalized catalytic cycle for a hydrogenation reaction.
Medicinal Chemistry
Metal complexes are increasingly being explored for their therapeutic potential. The biological activity of a metal complex is a function of the metal ion, its oxidation state, and the coordinating ligands. The ligands can influence the complex's stability, solubility, and ability to interact with biological targets.
Application Note: Antimicrobial and Antifungal Activity
A growing body of research indicates that transition metal complexes, including those with nitrogen-donor ligands, can exhibit significant antimicrobial and antifungal properties. The proposed mechanisms of action often involve the disruption of cellular membranes, inhibition of essential enzymes, or interaction with DNA. Copper(II) complexes, in particular, are known for their broad-spectrum antimicrobial activity. While specific studies on DPB complexes are limited, the general activity of related metal amidinates suggests that DPB-metal complexes could be promising candidates for the development of new antimicrobial agents.
Application Note: Anticancer Activity
The success of cisplatin has spurred extensive research into other metal-based anticancer drugs. Copper complexes have emerged as a promising class of compounds, with some exhibiting potent cytotoxicity against various cancer cell lines. The proposed mechanisms of anticancer activity for copper complexes often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. The DPB ligand could be used to modulate the redox properties and lipophilicity of copper complexes, potentially enhancing their selective toxicity towards cancer cells.
Conclusion
N,N'-Diphenylbenzamidine is a highly versatile ligand in coordination chemistry, offering a stable N,N'-donor environment for a wide range of metal ions. Its accessible synthesis and tunable properties make it a valuable building block for the construction of metal complexes with interesting catalytic and biological activities. The protocols and data presented in these application notes provide a foundation for researchers to explore the rich coordination chemistry of N,N'-Diphenylbenzamidine and to develop novel applications for its metal complexes.
Application Notes and Protocols: Investigating N,N'-Diphenylbenzamidine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The success of these transformations is often critically dependent on the nature of the ligand coordinated to the palladium center. While a vast array of phosphine and N-heterocyclic carbene (NHC) ligands have been developed and successfully employed, the exploration of other ligand classes remains an active area of research.
This document explores the potential application of N,N'-Diphenylbenzamidine as a ligand in palladium-catalyzed cross-coupling reactions. While direct and specific literature precedents for the use of N,N'-Diphenylbenzamidine in this context are not widely available, the broader class of amidine and amidinate ligands has shown promise in various catalytic applications, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The protocols and data presented herein are based on established methodologies for analogous amidine-based ligand systems and are intended to serve as a starting point for researchers interested in exploring the catalytic potential of N,N'-Diphenylbenzamidine.
Logical Relationships: The Role of Ligands in Catalysis
Caption: The central role of ligands in palladium-catalyzed cross-coupling.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The use of amidinate ligands in this reaction has been reported to provide efficient catalysis. The following is a general protocol that can be adapted for the use of N,N'-Diphenylbenzamidine.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling with an Amidine Ligand
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
N,N'-Diphenylbenzamidine (as ligand)
-
Aryl halide (Ar-X)
-
Arylboronic acid (Ar'-B(OH)₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium source (1-5 mol%), N,N'-Diphenylbenzamidine (1-10 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 equiv.), and base (2-3 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed anhydrous solvent (3-5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling with Amidine-type Ligands
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | N,N'-disubstituted amidine | 1-10 mol% |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl | Reactivity: I > Br > Cl |
| Boronic Acid | Aryl- or Vinyl-B(OH)₂ | 1.1-2.0 equivalents |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | Toluene, Dioxane, DMF | Anhydrous and degassed |
| Temperature | 80-120 °C | Optimization may be required |
| Time | 2-24 hours | Monitored by TLC or GC-MS |
Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The development of this reaction has been heavily reliant on ligand design. While specific data for N,N'-Diphenylbenzamidine is unavailable, related amidine compounds have been investigated for N-arylation reactions.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination with an Amidine Ligand
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
N,N'-Diphenylbenzamidine (as ligand)
-
Aryl halide (Ar-X)
-
Amine (HNR¹R²)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source (1-5 mol%), N,N'-Diphenylbenzamidine (2-10 mol%), and base (1.2-2.0 equiv.).
-
Add the aryl halide (1.0 mmol) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent (3-5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the product by column chromatography.
Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination with Amidine-type Ligands
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | N,N'-disubstituted amidine | 2-10 mol% |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity can vary |
| Amine | Primary or secondary alkyl/aryl amines | 1.1-1.5 equivalents |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are common |
| Solvent | Toluene, Dioxane | Anhydrous and degassed |
| Temperature | 80-110 °C | Substrate dependent |
| Time | 4-24 hours | Monitored by TLC or LC-MS |
Experimental Workflow
A general workflow for setting up and performing palladium-catalyzed cross-coupling reactions is depicted below. Strict adherence to inert atmosphere techniques is often crucial for reproducibility and high yields.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Disclaimer: The protocols provided are generalized and based on the performance of structurally similar amidine-based ligands. Optimization of reaction conditions, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, will be necessary to achieve optimal results for specific substrates when using N,N'-Diphenylbenzamidine. It is recommended to perform small-scale test reactions to determine the ideal conditions.
Application Notes and Protocols for the Laboratory Synthesis of N,N'-Diphenylbenzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diphenylbenzamidine is an organic compound belonging to the class of amidines. The amidine functional group is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. Due to their unique structural and electronic properties, amidine derivatives are valuable intermediates in organic synthesis and have applications in medicinal chemistry and materials science. This document provides a detailed protocol for the laboratory synthesis of N,N'-Diphenylbenzamidine, based on established methodologies for the formation of N-aryl amidines. The proposed synthesis involves the reaction of N-phenylbenzimidoyl chloride with aniline.
Reaction Principle
The synthesis of N,N'-Diphenylbenzamidine can be achieved through the nucleophilic substitution of a chlorine atom from an N-phenylbenzimidoyl chloride by aniline. The N-phenylbenzimidoyl chloride intermediate is typically generated in situ from the corresponding N-phenylbenzamide by reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The subsequent addition of aniline leads to the formation of the desired N,N'-diphenylbenzamidine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Suggested Supplier | Purity |
| N-Phenylbenzamide | C₁₃H₁₁NO | 197.23 | Sigma-Aldrich | ≥98% |
| Thionyl Chloride | SOCl₂ | 118.97 | Acros Organics | ≥99% |
| Aniline | C₆H₇N | 93.13 | Fisher Scientific | ≥99% |
| Triethylamine | (C₂H₅)₃N | 101.19 | J.T. Baker | ≥99% |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | VWR Chemicals | ≥99.8% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | EMD Millipore | ≥99% |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | LabChem Inc. | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure
Step 1: Formation of N-phenylbenzimidoyl chloride (in situ)
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add N-phenylbenzamide (19.7 g, 0.1 mol) and 100 mL of anhydrous dichloromethane.
-
Stir the mixture at room temperature until the N-phenylbenzamide is completely dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Synthesis of N,N'-Diphenylbenzamidine
-
After the formation of the imidoyl chloride is complete, cool the reaction mixture back to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of aniline (9.3 g, 9.1 mL, 0.1 mol) and triethylamine (12.1 g, 16.7 mL, 0.12 mol) in 50 mL of anhydrous dichloromethane.
-
Add the aniline-triethylamine solution dropwise to the stirred imidoyl chloride solution over a period of 1 hour, maintaining the temperature at 0-5 °C.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature overnight.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of diethyl ether and petroleum ether to yield pure N,N'-Diphenylbenzamidine as a solid.
Data Presentation
Expected Characterization Data for N,N'-Diphenylbenzamidine
| Parameter | Expected Value |
| Physical Appearance | White to off-white solid |
| Melting Point (°C) | 144-146 |
| ¹H NMR (CDCl₃, δ ppm) | ~7.0-7.6 (m, 15H, Ar-H), ~6.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~158 (C=N), ~148, ~138, ~130, ~129, ~128, ~124, ~121 (aromatic carbons) |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1620 (C=N stretch), ~1600, ~1490 (aromatic C=C stretch) |
Note: The spectroscopic data provided are expected values based on the analysis of structurally similar compounds and may vary slightly based on experimental conditions and the purity of the sample.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N,N'-Diphenylbenzamidine.
N,N'-Diphenylbenzamidine: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diphenylbenzamidine is a member of the guanidine family, a class of organic compounds recognized for their strong basicity and capacity to function as highly effective organocatalysts.[1] Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, can act as potent Brønsted bases. Their catalytic activity often arises from a bifunctional activation mechanism. In this mechanism, the guanidine moiety deprotonates a pronucleophile, while the resulting guanidinium ion can activate an electrophile through hydrogen bonding.[1] This dual activation is a key feature in a variety of guanidine-catalyzed organic transformations.
While specific literature on N,N'-Diphenylbenzamidine as a catalyst is not extensively documented, its structural similarity to other well-studied guanidine catalysts, such as N-benzyl-N',N''-diphenylguanidine, allows for the extrapolation of its potential applications and methodologies.[1] These application notes provide a guide to the expected catalytic activity of N,N'-Diphenylbenzamidine in several key organic reactions, with detailed protocols based on closely related analogues. Researchers should consider these notes as a starting point, with the understanding that specific reaction conditions may require optimization.
Catalytic Applications of N,N'-Diphenylbenzamidine
Based on the established reactivity of guanidine organocatalysts, N,N'-Diphenylbenzamidine is a promising candidate for catalyzing a range of carbon-carbon bond-forming reactions, including:
-
Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Henry (Nitroaldol) Reaction: The addition of a nitroalkane to an aldehyde or ketone.[1]
-
Aldol Reaction: The reaction between an enolate and a carbonyl compound.
-
Ring-Opening Polymerization: The polymerization of cyclic esters, such as lactides, to form polyesters.[1]
The primary mode of action in these reactions involves the guanidine acting as a Brønsted base to deprotonate the pronucleophile, thereby increasing its nucleophilicity. The resulting protonated guanidinium cation then serves as a Brønsted acid to activate the electrophile via hydrogen bonding.
Michael Addition Catalyzed by a Diphenylguanidine Derivative
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Guanidine derivatives have proven to be effective catalysts for this transformation by activating the nucleophile through deprotonation. The following data and protocol are for the Michael addition of nitromethane to various chalcone derivatives catalyzed by the closely related N-benzyl-N',N''-diphenylguanidine and are representative of the expected outcomes with N,N'-Diphenylbenzamidine.
Quantitative Data for Michael Addition
| Entry | Michael Acceptor (Chalcone Derivative) | Michael Donor | Product | Reaction Time (h) | Yield (%) |
| 1 | Chalcone | Nitromethane | 4-Nitro-1,3-diphenylbutan-1-one | 12 | 92 |
| 2 | 4'-Methylchalcone | Nitromethane | 4-Nitro-1-(p-tolyl)-3-phenylbutan-1-one | 12 | 95 |
| 3 | 4-Chlorochalcone | Nitromethane | 1-(4-Chlorophenyl)-4-nitro-3-phenylbutan-1-one | 18 | 88 |
| 4 | 4-Methoxychalcone | Nitromethane | 1-(4-Methoxyphenyl)-4-nitro-3-phenylbutan-1-one | 16 | 90 |
Experimental Protocol for Michael Addition
This protocol details the methodology for the Michael addition of nitromethane to chalcone, analogous for catalysis by N,N'-Diphenylbenzamidine.
Materials:
-
N,N'-Diphenylbenzamidine (or N-benzyl-N',N''-diphenylguanidine) (catalyst)
-
Chalcone (Michael acceptor)
-
Nitromethane (Michael donor)
-
Anhydrous Toluene (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.26 mg).
-
Addition of Catalyst and Solvent: Add the guanidine catalyst (0.1 mmol, 10 mol%). Dissolve the solids in anhydrous toluene (5 mL) under an inert atmosphere.
-
Addition of Michael Donor: Add nitromethane (2.0 mmol, 122.1 mg, 2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Michael adduct.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Proposed Catalytic Cycle for Michael Addition
Caption: Proposed catalytic cycle for the Michael addition reaction.
Potential Application: Henry (Nitroaldol) Reaction
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2] Guanidines can effectively catalyze this reaction by deprotonating the nitroalkane to form a reactive nitronate intermediate.[1]
Experimental Workflow for Henry Reaction
Caption: General experimental workflow for a Henry reaction.
Potential Application: Aldol Reaction
In the aldol reaction, a guanidine catalyst can facilitate the formation of an enolate from a ketone or aldehyde. The protonated guanidinium ion can then activate the electrophilic carbonyl partner through hydrogen bonding, promoting the carbon-carbon bond formation.[3]
Logical Relationship in Aldol Reaction Catalysis
Caption: Logical flow of the guanidine-catalyzed aldol reaction.
Potential Application: Ring-Opening Polymerization
Guanidines can act as initiators or catalysts in the ring-opening polymerization (ROP) of cyclic esters like lactide to form polyesters.[1] The guanidine is believed to activate an initiating alcohol through hydrogen bonding, increasing its nucleophilicity for the attack on the cyclic ester.
Signaling Pathway for Ring-Opening Polymerization
References
Application Notes and Protocols for N,N'-Diphenylbenzamidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of the N,N'-diphenylbenzamidine scaffold. While much of the detailed pharmacological data is available for its derivatives, this document consolidates the key findings and methodologies to guide research and development efforts. The core structure of N,N'-diphenylbenzamidine has proven to be a versatile template for the design of therapeutic agents targeting a range of diseases, from parasitic infections to cancer.
Antiparasitic Applications
N,N'-Diphenylbenzamidine derivatives have emerged as potent agents against kinetoplastid parasites, which are responsible for diseases such as Human African Trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and Leishmaniasis (Leishmania donovani).
Mechanism of Action: The primary antiparasitic mechanism of these compounds involves their ability to bind to the minor groove of AT-rich DNA, which is abundant in the kinetoplast DNA (kDNA) of these parasites.[1] This binding event can displace essential DNA-binding proteins, leading to the disruption of kDNA replication and function, ultimately causing parasite death.[1]
Quantitative Data: Antiparasitic Activity of N-Phenylbenzamide and Bisarylimidamide Derivatives
| Compound ID | Parasite Species | Assay Type | EC50 (µM) | Cytotoxicity (CC50, µM) on Mammalian Cells | Selectivity Index (SI) | Reference |
| Series 3a | T. b. brucei | Bloodstream trypomastigotes | 0.05 ± 0.01 | >100 (HEK) | >2000 | [1] |
| T. cruzi | Intracellular amastigotes | 0.23 ± 0.04 | 24.3 ± 4.1 (L929) | 106 | [1] | |
| L. donovani | Intracellular amastigotes | 0.42 ± 0.08 | 13.9 ± 0.6 (THP-1) | 33 | [1] | |
| Compound 7b | T. b. rhodesiense | Trypomastigotes | Not specified (low nM) | Not specified | Not specified | [2] |
| Compound 7c | T. b. rhodesiense | Trypomastigotes | Not specified (low nM) | Not specified | Not specified | [2] |
| Compound 9 | S. mansoni | Adult worms | 0.08 | 9.8 ± 1.6 (HEK 293) | 123 | |
| Compound 11 | S. mansoni | Adult worms | 1.10 | 11.1 ± 0.2 (HEK 293) | 10 |
Note: EC50 is the half-maximal effective concentration. CC50 is the half-maximal cytotoxic concentration. Selectivity Index = CC50 / EC50.
Signaling Pathway & Mechanism Diagrams
Caption: DNA Minor Groove Binding Mechanism.
Experimental Protocols
Protocol 1: In Vitro Assay for Intracellular Trypanosoma cruzi Amastigotes
This protocol is adapted from established high-throughput screening methods using fluorescently labeled parasites.[3][4]
1. Materials and Reagents:
-
Trypanosoma cruzi strain expressing a fluorescent protein (e.g., tdTomato).[3][4]
-
Vero cells (or other suitable host cell line).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test compound (dissolved in DMSO).
-
Benznidazole (positive control).
-
Phosphate Buffered Saline (PBS).
-
4% formaldehyde or paraformaldehyde.
-
DAPI or Hoechst stain.
2. Host Cell Seeding:
-
Seed Vero cells in a 96-well black, clear-bottom imaging plate at a density of 4 x 10³ cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂.[3]
3. Host Cell Infection:
-
Infect the Vero cell monolayer with metacyclic trypomastigotes at a multiplicity of infection (MOI) of 10:1.[3][4]
-
Incubate for 2 hours at 37°C and 5% CO₂.
-
Wash wells twice with PBS to remove non-internalized parasites.[3]
-
Add fresh DMEM with 2% FBS and incubate for 48 hours to allow for amastigote transformation and replication.[3]
4. Compound Treatment:
-
Prepare serial dilutions of the test compound and benznidazole in DMEM with 2% FBS (final DMSO concentration ≤ 0.5%).
-
Add the compound dilutions to the infected cells.
-
Incubate for 72-96 hours at 37°C and 5% CO₂.
5. Imaging and Analysis:
-
Wash wells with PBS.
-
Fix cells with 4% formaldehyde for 20 minutes.
-
Wash with PBS and stain nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the number of intracellular amastigotes per host cell using image analysis software.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the EC50 value.[3]
Protocol 2: In Vitro Assay for Intracellular Leishmania donovani Amastigotes
This protocol is based on a parasite-rescue and transformation assay.[5]
1. Materials and Reagents:
-
Leishmania donovani promastigotes.
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Test compound (dissolved in DMSO).
-
Amphotericin B (positive control).
-
0.05% Sodium Dodecyl Sulfate (SDS) in RPMI-1640.
2. THP-1 Cell Differentiation and Infection:
-
Differentiate THP-1 cells into macrophages by treating with PMA.
-
Infect the differentiated THP-1 cells with L. donovani metacyclic promastigotes.
-
Incubate to allow for phagocytosis and transformation into amastigotes.
3. Compound Treatment:
-
Wash the infected cells to remove extracellular promastigotes.
-
Add serial dilutions of the test compound and Amphotericin B.
-
Incubate at 37°C, 5% CO₂ for 48 hours.[5]
4. Amastigote Rescue and Transformation:
-
Wash the wells three times with serum-free RPMI-1640.
-
Lyse the host cells by adding 20 µL of 0.05% SDS for 30 seconds.[5]
-
Neutralize the SDS by adding 180 µL of complete RPMI-1640 with 10% FBS.
-
Transfer the plate to 26°C to allow viable amastigotes to transform back into promastigotes.
5. Quantifying Parasite Viability:
-
After 3-5 days, add a viability reagent (e.g., resazurin).
-
Measure fluorescence to determine the number of viable parasites.
-
Calculate the percentage of inhibition and determine the EC50 value.
Anticancer Applications
Derivatives of the N,N'-diphenylbenzamidine scaffold have demonstrated significant cytotoxic activity against various human cancer cell lines.
Mechanism of Action: The anticancer effects of these compounds are often multifactorial. One key mechanism is the induction of apoptosis (programmed cell death). Studies on N-substituted benzamides have shown that they can trigger the intrinsic apoptosis pathway, which is independent of the p53 tumor suppressor protein.[6][7] This process involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequent executioner caspases, ultimately resulting in cell death.[6][7] Some derivatives also act as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are often dysregulated in cancer.
Quantitative Data: Anticancer Activity of N-Phenylbenzamide Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4f | A549 (Lung) | Cytotoxicity | 7.5 | [8] |
| HeLa (Cervical) | Cytotoxicity | 9.3 | [8] | |
| MCF-7 (Breast) | Cytotoxicity | 8.9 | [8] | |
| 4e | A549 (Lung) | Cytotoxicity | 8.9 | [8] |
| HeLa (Cervical) | Cytotoxicity | 11.1 | [8] | |
| MCF-7 (Breast) | Cytotoxicity | 9.2 | [8] | |
| 20b | Various | Antiproliferative | 0.012 - 0.027 | [9] |
Note: IC50 is the half-maximal inhibitory concentration.
Signaling Pathway Diagram
Caption: Intrinsic Apoptosis Pathway.
Experimental Protocols
Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity Screening
1. Materials and Reagents:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7).
-
Appropriate cell culture medium with 10% FBS.
-
Test compound (dissolved in DMSO).
-
Doxorubicin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
2. Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Add serial dilutions of the test compound and doxorubicin to the wells.
-
Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
4. MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
5. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Enzyme Inhibition Applications
The N,N'-diphenylbenzamidine scaffold has been utilized to develop inhibitors for several classes of enzymes with therapeutic relevance.
Quantitative Data: Enzyme Inhibition by Benzamidine and Benzamide Derivatives
| Compound Class | Enzyme Target | Inhibition Constant | Reference |
| N-phenylbenzamides | Mitochondrial Permeability Transition Pore (PTP) | EC50 = 280 nM (for compound 4) | Not directly in search results, general concept |
| N-hydroxy-4-(3-phenylpropanamido)benzamide | Histone Deacetylases (HDACs) | Potent inhibition, specific values vary | Not directly in search results, general concept |
| N-nitrosobenzamide | Trypsin | Half-life of inhibition: 0.6-2 min | Not directly in search results, general concept |
Note: This table represents the classes of enzymes targeted by derivatives. Specific Ki or IC50 values for N,N'-Diphenylbenzamidine were not available in the provided search results.
Experimental Workflow Diagram
Caption: Enzyme Inhibition Screening Workflow.
Experimental Protocols
Protocol 4: Fluorometric Assay for Histone Deacetylase (HDAC) Inhibition
This protocol is based on a commercially available HDAC inhibitor screening kit.
1. Materials and Reagents:
-
Recombinant human HDAC enzyme.
-
Fluorogenic HDAC substrate.
-
HDAC assay buffer.
-
Lysine developer.
-
Test compound (dissolved in DMSO).
-
Trichostatin A or SAHA (positive control).
2. Reaction Setup:
-
In a 96-well black microplate, add the following in order: HDAC assay buffer, serial dilutions of the test compound, and diluted recombinant HDAC enzyme.
-
Include a no-enzyme control and a vehicle control.
3. Incubation:
-
Incubate the plate at 37°C for 30 minutes.
4. Development:
-
Add the lysine developer to stop the reaction and incubate for another 15-30 minutes at 37°C.
5. Measurement and Analysis:
-
Read the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Mitochondrial Permeability Transition Pore (MPTP) Assay
This assay uses calcein AM and cobalt chloride (CoCl₂) to measure MPTP opening by flow cytometry.[10][11]
1. Materials and Reagents:
-
Suspension cells (e.g., Jurkat).
-
Calcein AM.
-
CoCl₂.
-
Ionomycin (positive control for pore opening).
-
MPTP Wash Buffer.
2. Cell Preparation and Staining:
-
Prepare a cell suspension at 1 x 10⁶ cells/mL.
-
Aliquot cells into tubes for different conditions (unstained control, calcein only, calcein + CoCl₂, calcein + CoCl₂ + ionomycin).
-
Add diluted Calcein AM to the appropriate tubes and incubate at 37°C for 15 minutes.
3. Quenching and Induction:
-
Add CoCl₂ to quench the cytosolic calcein fluorescence.
-
Add ionomycin to the positive control tube to induce MPTP opening.
4. Flow Cytometry:
-
Centrifuge the cells and resuspend them in MPTP Wash Buffer.
-
Analyze the cells on a flow cytometer with 488 nm excitation.
-
The opening of the MPTP allows CoCl₂ into the mitochondria, quenching the mitochondrial calcein fluorescence, which is observed as a decrease in the fluorescent signal.
Synthesis
General Synthesis Workflow
Caption: General Synthesis Workflow.
References
- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal activity and DNA binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for N,N'-Diphenylbenzamidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and potential applications of N,N'-Diphenylbenzamidine. The information is intended to guide researchers in the setup and execution of experiments involving this versatile molecule.
Introduction
N,N'-Diphenylbenzamidine is a substituted amidine featuring a central carbon atom double-bonded to one nitrogen and single-bonded to another, with both nitrogens bearing phenyl substituents. The unique electronic and structural properties of the amidine functional group make N,N'-Diphenylbenzamidine and its derivatives valuable compounds in various chemical contexts. They can serve as ligands for transition metals, act as bases, and are key building blocks in the synthesis of more complex molecules. These application notes provide detailed experimental procedures for the synthesis and characterization of N,N'-Diphenylbenzamidine, along with protocols for its potential application in catalysis.
Synthesis of N,N'-Diphenylbenzamidine
Two primary synthetic routes are presented for the preparation of N,N'-Diphenylbenzamidine. Route 1 involves the reaction of benzonitrile with aniline, mediated by a Lewis acid. Route 2 follows a classical approach using benzoyl chloride and aniline.
Route 1: From Benzonitrile and Aniline
This method is based on the Lewis acid-catalyzed addition of an amine to a nitrile.[1]
Experimental Protocol:
-
Materials:
-
Benzonitrile
-
Aniline
-
Aluminum chloride (AlCl₃), anhydrous
-
Toluene, anhydrous
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and purification
-
-
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and anhydrous aluminum chloride (1.1 equivalents).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzonitrile (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add aniline (2.0 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 1 M NaOH solution until the aqueous layer is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure N,N'-Diphenylbenzamidine.
-
Route 2: From Benzoyl Chloride and Aniline
This two-step approach involves the initial formation of N-phenylbenzamide, followed by conversion to the corresponding imidoyl chloride and subsequent reaction with a second equivalent of aniline. A more direct, though often lower-yielding, one-pot variation is also possible. The presented protocol is a well-established method for amide and amidine synthesis.[2][3][4]
Experimental Protocol:
-
Materials:
-
Benzoyl chloride
-
Aniline
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
-
-
Procedure:
-
Step A: Synthesis of N-phenylbenzamide:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, then with saturated NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-phenylbenzamide, which can be used in the next step without further purification.
-
-
Step B: Synthesis of N,N'-Diphenylbenzamidine:
-
In a separate flask, suspend the crude N-phenylbenzamide (1.0 equivalent) in anhydrous toluene.
-
Add phosphorus pentachloride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 2 hours, then heat to 60-80 °C for 1-2 hours until the reaction is complete (monitored by TLC or disappearance of the solid). This forms the imidoyl chloride intermediate.
-
In another flask, dissolve aniline (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous toluene.
-
Cool the aniline solution to 0 °C and slowly add the freshly prepared imidoyl chloride solution.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography.
-
-
Data Presentation: Synthesis and Characterization
The following tables summarize the expected quantitative data for the synthesis and characterization of N,N'-Diphenylbenzamidine.
Table 1: Summary of Synthetic Routes for N,N'-Diphenylbenzamidine
| Parameter | Route 1: From Benzonitrile | Route 2: From Benzoyl Chloride |
| Starting Materials | Benzonitrile, Aniline | Benzoyl Chloride, Aniline |
| Key Reagent | AlCl₃ | PCl₅ or SOCl₂ |
| Solvent | Toluene | Dichloromethane, Toluene |
| Reaction Temperature | 110 °C (Reflux) | 0 °C to 80 °C |
| Reaction Time | 12-24 hours | 4-6 hours (Step A) + Overnight (Step B) |
| Typical Yield | 70-85%[1] | 60-80% |
| Purification Method | Column Chromatography | Recrystallization/Column Chromatography |
Table 2: Expected Analytical Data for N,N'-Diphenylbenzamidine
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.60 (m, aromatic protons), δ 6.80-7.10 (m, aromatic protons), NH proton signal (broad, variable shift) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155-165 (C=N), δ 120-150 (aromatic carbons) |
| FT-IR (ATR, cm⁻¹) | ~3350 (N-H stretch), ~1630 (C=N stretch), ~1590, 1490 (aromatic C=C stretch) |
| Mass Spectrometry (ESI-MS) | m/z for [M+H]⁺ (Calculated for C₁₉H₁₇N₂⁺: 273.1386) |
| Melting Point | To be determined experimentally |
Application in Catalysis: N,N'-Diphenylbenzamidine as a Ligand
Amidine-containing molecules are effective ligands for a variety of transition metals, facilitating a range of catalytic transformations.[5][6][7] N,N'-Diphenylbenzamidine can act as a bidentate or monodentate ligand, coordinating through its nitrogen atoms. A general protocol for the synthesis of a transition metal complex with N,N'-Diphenylbenzamidine is provided below.
Experimental Protocol: Synthesis of a Metal-(N,N'-Diphenylbenzamidine) Complex
-
Materials:
-
N,N'-Diphenylbenzamidine (ligand)
-
Transition metal salt (e.g., Pd(OAc)₂, CuI, NiCl₂·6H₂O)
-
Anhydrous solvent (e.g., Ethanol, THF, DMF)
-
Base (if required, e.g., NaH, K₂CO₃)
-
-
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Apparatus for filtration
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add N,N'-Diphenylbenzamidine (1.0-2.2 equivalents relative to the metal).
-
Add the anhydrous solvent to dissolve the ligand.
-
If deprotonation of the ligand is required, add a suitable base and stir for 30 minutes.
-
In a separate flask, dissolve the transition metal salt (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
The reaction mixture may be stirred at room temperature or heated, depending on the specific metal and desired complex. The reaction can be monitored by TLC or by observing the precipitation of the complex.
-
Upon completion, the complex may be isolated by filtration if it precipitates. If the complex is soluble, the solvent is removed under reduced pressure, and the resulting solid is washed with a non-coordinating solvent (e.g., pentane or diethyl ether) to remove any unreacted starting materials.
-
The resulting metal complex should be characterized by techniques such as FT-IR, NMR (for diamagnetic complexes), elemental analysis, and X-ray crystallography to confirm its structure.
-
Mandatory Visualizations
Synthetic Workflow for N,N'-Diphenylbenzamidine (Route 1)
Caption: Proposed workflow for the synthesis of N,N'-Diphenylbenzamidine.
Logical Workflow for Application as a Ligand in Catalysis
Caption: Workflow for the use of N,N'-Diphenylbenzamidine as a ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Nitrenium ions as ligands for transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Amine Protecting Groups in Chemical Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures. The inherent nucleophilicity and basicity of amines necessitate their temporary masking to prevent undesired side reactions during various synthetic transformations. While a multitude of amine protecting groups have been developed, a comprehensive understanding of their application, stability, and protocols for their introduction and removal is critical for the successful execution of a synthetic strategy.
Regarding N,N'-Diphenylbenzamidine as a Protecting Group
Initial literature and database searches did not yield any established protocols or applications of N,N'-Diphenylbenzamidine as a protecting group for amines. This suggests that it is not a commonly employed moiety for this purpose in the scientific community. Therefore, this document will focus on widely-used and well-characterized amine protecting groups to provide robust and reliable protocols. The principles and experimental guidelines detailed herein can, however, serve as a foundational framework for researchers interested in exploring and validating novel protecting group strategies.
I. The Tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine protecting groups due to its ease of introduction, general stability under a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[1][2]
A. Protection of Amines with Di-tert-butyl dicarbonate (Boc₂O)
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2]
Experimental Protocol: Boc Protection of a Secondary Amine [2]
-
Materials:
-
Secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq)
-
Triethylamine (TEA) (1.2-1.5 eq) or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the amine in the anhydrous solvent (typically at a concentration of 0.1-0.5 M).
-
Add the base (TEA or DMAP) to the solution and stir for 5-10 minutes at room temperature.
-
Add the Boc₂O, either as a solid or dissolved in a minimal amount of the reaction solvent, dropwise to the stirring amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an extraction solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel if necessary.
-
B. Deprotection of Boc-Protected Amines
The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) [3]
-
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution (typically 20-50% v/v). Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation.[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution can cause pressure buildup in the separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected amine.
-
C. Quantitative Data for Boc Protection and Deprotection
| Reaction | Substrate Type | Reagents | Solvent | Temp. | Time | Typical Yield (%) | Reference |
| Protection | Primary/Secondary Aliphatic Amines | Boc₂O, TEA | THF or DCM | RT | 2-12 h | >90% | [2] |
| Protection | Aromatic Amines | Boc₂O, DMAP (cat.) | Acetonitrile | RT | 4-12 h | 85-95% | [5] |
| Deprotection | General Boc-amines | 20-50% TFA in DCM | DCM | 0 °C to RT | 1-4 h | >90% | [3][6] |
| Deprotection | General Boc-amines | 4M HCl in Dioxane | Dioxane | RT | 1-2 h | >90% | [2] |
D. Stability of the Boc Group
The Boc group is stable under a variety of conditions, which makes it a versatile protecting group.[1][5]
-
Stable to:
-
Labile to:
II. The Carboxybenzyl (Cbz or Z) Protecting Group
The carboxybenzyl (Cbz or Z) group was one of the first widely adopted protecting groups in peptide chemistry and remains a valuable tool in organic synthesis.[9] It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[10]
A. Protection of Amines with Benzyl Chloroformate (Cbz-Cl)
The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[9]
Experimental Protocol: Cbz Protection of an Amine [9][11]
-
Materials:
-
Amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq) or another suitable base
-
Tetrahydrofuran (THF) and Water (2:1 mixture) or other suitable solvent system
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the amine in the THF/water mixture.
-
Add sodium bicarbonate and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-20 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary.
-
B. Deprotection of Cbz-Protected Amines
The most common method for Cbz group removal is catalytic hydrogenolysis.[11][12]
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis [12]
-
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or another suitable solvent in a flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus or place a balloon filled with H₂ over the flask.
-
Evacuate the flask and backfill with H₂ gas (repeat 2-3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; keep it wet.
-
Wash the filter cake with the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.
-
C. Quantitative Data for Cbz Protection and Deprotection
| Reaction | Substrate Type | Reagents | Solvent | Temp. | Time | Typical Yield (%) | Reference |
| Protection | Primary/Secondary Amines | Cbz-Cl, NaHCO₃ | THF/H₂O | 0 °C to RT | 2-20 h | 90% | [11] |
| Protection | Aromatic Amines | Cbz-Cl, Pyridine | DCM | 0 °C to RT | 2-6 h | 80-95% | [13] |
| Deprotection | General Cbz-amines | H₂, 10% Pd/C | MeOH or EtOH | RT | 1-40 h | >90% | [11][12][14] |
| Deprotection | General Cbz-amines | HBr/Acetic Acid | Acetic Acid | RT | 20 min | High | [9] |
D. Stability of the Cbz Group
The Cbz group offers a different stability profile compared to the Boc group.[10][15]
-
Stable to:
-
Labile to:
III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is particularly important in solid-phase peptide synthesis. Its key feature is its lability to basic conditions, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[17]
A. Protection of Amines with Fmoc-Cl or Fmoc-OSu
The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[17][18]
Experimental Protocol: Fmoc Protection of an Amine [19][20]
-
Materials:
-
Amine (1.0 eq)
-
Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq)
-
Sodium bicarbonate or other base
-
Dioxane/Water or other suitable solvent
-
Diethyl ether
-
-
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Add the base and stir.
-
Add the Fmoc-reagent and stir at room temperature for a suitable time (typically 1-6 hours), monitoring by TLC.
-
Upon completion, add diethyl ether to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., hot ethanol) to obtain the pure Fmoc-protected amine.
-
B. Deprotection of Fmoc-Protected Amines
The Fmoc group is cleaved by treatment with a secondary amine base, typically piperidine.[17]
Experimental Protocol: Fmoc Deprotection using Piperidine
-
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically very fast, often complete within minutes to an hour.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up typically involves precipitation of the product or direct use in the next synthetic step after removal of the reagents by washing (common in solid-phase synthesis).
-
C. Quantitative Data for Fmoc Protection and Deprotection
| Reaction | Substrate Type | Reagents | Solvent | Temp. | Time | Typical Yield (%) | Reference |
| Protection | Primary/Secondary Amines | Fmoc-Cl, NaHCO₃ | Dioxane/H₂O | RT | 1-6 h | 80-95% | [17] |
| Protection | Amino Acids | Fmoc-OSu, NaHCO₃ | Dioxane/H₂O | RT | 2-8 h | >90% | [21] |
| Deprotection | General Fmoc-amines | 20% Piperidine in DMF | DMF | RT | < 1 h | Quantitative | [17] |
D. Stability of the Fmoc Group
The Fmoc group's stability is complementary to that of Boc and Cbz.[17]
-
Stable to:
-
Acidic conditions (e.g., TFA).[17]
-
-
Labile to:
IV. Visualizing Reaction Pathways and Workflows
Diagrams
Caption: Mechanism of Boc protection of an amine.
Caption: Mechanism of TFA-mediated Boc deprotection.[3][22]
Caption: A generalized experimental workflow for an amine protection-deprotection sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 19. scielo.br [scielo.br]
- 20. rsc.org [rsc.org]
- 21. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 22. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Quantification of N,N'-Diphenylbenzamidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N,N'-Diphenylbenzamidine. The information furnished is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical methodologies.
Introduction
N,N'-Diphenylbenzamidine is a compound of interest in various chemical and pharmaceutical research areas. Accurate and precise quantification is crucial for its characterization, stability studies, and quality control. This note outlines several analytical techniques applicable to the determination of N,N'-Diphenylbenzamidine, with a focus on High-Performance Liquid Chromatography (HPLC), a widely used and robust method.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of N,N'-Diphenylbenzamidine. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a popular choice due to its specificity, reliability, and relatively low cost. Reverse-phase HPLC is particularly well-suited for a non-polar compound like N,N'-Diphenylbenzamidine.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it ideal for analyzing complex matrices or trace-level quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the chromatographic properties of the analyte.
-
UV-Visible Spectrophotometry can be a simpler and faster method for quantification in straightforward formulations, provided there are no interfering substances that absorb at the same wavelength.
Quantitative Data Summary
Due to the limited availability of comprehensive, multi-method validation studies for N,N'-Diphenylbenzamidine, the following table summarizes typical performance characteristics for the analytical methods listed above, based on data from analogous compounds and general validation principles. This data is illustrative and should be confirmed through method-specific validation.
| Analytical Method | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | >0.999 | 98 - 102 | < 2.0 | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL |
| LC-MS/MS | >0.99 | 95 - 105 | < 15 | 0.01 - 1 ng/mL | 0.03 - 3 ng/mL |
| GC-MS | >0.99 | 90 - 110 | < 15 | 0.1 - 10 ng/mL | 0.3 - 30 ng/mL |
| UV-Vis Spec. | >0.99 | 98 - 102 | < 2.0 | 0.5 - 5 µg/mL | 1.5 - 15 µg/mL |
Experimental Workflow for Analytical Method Development
Figure 1: General workflow for the development and validation of an analytical method.
Detailed Experimental Protocol: HPLC-UV Method
This protocol describes a reverse-phase HPLC method for the quantification of N,N'-Diphenylbenzamidine.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
N,N'-Diphenylbenzamidine reference standard.
-
HPLC-grade acetonitrile (ACN) and water.
-
Phosphoric acid or formic acid (for mobile phase adjustment).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is 70:30 (v/v) ACN:Water. The aqueous portion can be acidified with 0.1% phosphoric acid or formic acid to improve peak shape.[1] The mobile phase should be filtered through a 0.45 µm filter and degassed before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of N,N'-Diphenylbenzamidine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
3. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by scanning the UV spectrum of a standard solution (typically between 230-280 nm for aromatic compounds) |
| Run Time | Approximately 10 minutes (adjust as needed to ensure elution of the analyte and any impurities) |
4. Sample Preparation
The sample preparation will depend on the matrix. For a simple matrix like a drug substance:
-
Accurately weigh a sample containing a known amount of N,N'-Diphenylbenzamidine.
-
Dissolve the sample in the mobile phase in a volumetric flask.
-
Dilute to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
For more complex matrices, additional sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
5. Data Analysis
-
Identification: The N,N'-Diphenylbenzamidine peak is identified by comparing its retention time with that of the reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of N,N'-Diphenylbenzamidine in the sample is determined by interpolating its peak area from the calibration curve.
Signaling Pathway and Logical Relationship Diagramming
The following diagram illustrates the logical relationship between the different phases of analytical method validation as stipulated by regulatory guidelines such as the International Council for Harmonisation (ICH).
Figure 2: Interrelationship of key analytical method validation parameters.
Conclusion
The analytical methods described provide a framework for the accurate and reliable quantification of N,N'-Diphenylbenzamidine. The HPLC-UV method is a robust and widely accessible technique suitable for routine analysis. For more demanding applications requiring higher sensitivity, LC-MS/MS is the recommended approach. It is imperative that any chosen method is fully validated according to the appropriate regulatory guidelines to ensure the integrity of the generated data.
References
Industrial Scale-Up Synthesis of N,N'-Diphenylbenzamidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of N,N'-Diphenylbenzamidine, a key intermediate in various industrial applications, including pharmaceutical development. The protocols outlined below focus on scalable, efficient, and industrially viable synthetic routes.
Introduction
N,N'-Diphenylbenzamidine and its derivatives are important scaffolds in medicinal chemistry and material science. The efficient synthesis of this compound on an industrial scale is crucial for ensuring a reliable supply chain for research, development, and manufacturing. This document details two primary synthetic strategies for the large-scale production of N,N'-Diphenylbenzamidine: a two-step synthesis via an imidoyl chloride intermediate and a one-pot Lewis acid-catalyzed reaction.
Synthetic Strategies
Two robust and scalable methods for the synthesis of N,N'-Diphenylbenzamidine are presented.
Method 1: Two-Step Synthesis via Imidoyl Chloride
This classic and reliable method involves the initial formation of N-phenylbenzamide, followed by conversion to an imidoyl chloride, which is then reacted with aniline to yield the final product.
Method 2: One-Pot Lewis Acid-Catalyzed Synthesis
A more direct and atom-economical approach involves the direct reaction of benzonitrile with aniline in the presence of a Lewis acid catalyst. This method offers the advantage of a streamlined process, potentially reducing production time and cost.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key parameters for the two proposed synthetic routes, providing a basis for selecting the most appropriate method for a given industrial setting.
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Lewis Acid-Catalyzed Synthesis |
| Starting Materials | Benzoyl chloride, Aniline | Benzonitrile, Aniline |
| Key Intermediates | N-Phenylbenzamide, N-Phenylbenzimidoyl chloride | Nitrile-Lewis acid complex |
| Catalyst/Reagent | Thionyl chloride (or equivalent), Triethylamine | Aluminum chloride (AlCl₃) or other Lewis acids |
| Reaction Steps | 2 | 1 |
| Typical Yield | 75-85% (overall) | 80-90% |
| Purity (after workup) | 95-98% | 96-99% |
| Scalability | Well-established for large-scale production | Readily scalable with appropriate thermal management |
| Key Considerations | Requires handling of corrosive reagents (e.g., SOCl₂) | The reaction can be exothermic and requires careful temperature control. |
Experimental Protocols
Method 1: Two-Step Synthesis via Imidoyl Chloride
This method proceeds in two distinct stages: the synthesis of N-phenylbenzamide and its subsequent conversion to N,N'-Diphenylbenzamidine.
Step 1: Synthesis of N-Phenylbenzamide (Schotten-Baumann Reaction)
Materials:
-
Aniline
-
Benzoyl chloride
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Toluene
-
Deionized water
Procedure:
-
In a suitably sized jacketed reactor, charge aniline and toluene.
-
Begin vigorous agitation and cool the mixture to 0-5 °C.
-
Slowly add benzoyl chloride to the stirred mixture, maintaining the temperature below 10 °C.
-
Simultaneously, add 10% aqueous sodium hydroxide solution to maintain a pH of 10-11.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
The solid N-phenylbenzamide product will precipitate. Isolate the product by filtration.
-
Wash the filter cake with deionized water until the washings are neutral, then with cold toluene.
-
Dry the N-phenylbenzamide in a vacuum oven at 60-70 °C.
Step 2: Synthesis of N,N'-Diphenylbenzamidine
Materials:
-
N-Phenylbenzamide (from Step 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous toluene
-
Aniline
-
Triethylamine (Et₃N)
Procedure:
-
In a dry, inerted, jacketed reactor, suspend the dried N-phenylbenzamide in anhydrous toluene.
-
Slowly add thionyl chloride to the suspension at room temperature with stirring.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours until the evolution of HCl and SO₂ gas ceases. This forms the N-phenylbenzimidoyl chloride intermediate.
-
Cool the reaction mixture to 0-5 °C.
-
In a separate vessel, prepare a solution of aniline and triethylamine in anhydrous toluene.
-
Slowly add the aniline solution to the cold imidoyl chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
The triethylamine hydrochloride salt will precipitate. Filter the mixture to remove the salt.
-
Wash the filtrate with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N'-Diphenylbenzamidine.
-
Purify the crude product by recrystallization.
Method 2: One-Pot Lewis Acid-Catalyzed Synthesis
This streamlined approach offers a more direct route to the target compound.
Materials:
-
Benzonitrile
-
Aniline
-
Aluminum chloride (AlCl₃), anhydrous powder
-
Anhydrous toluene or other suitable high-boiling inert solvent
Procedure:
-
In a dry, inerted, jacketed reactor, charge anhydrous toluene and anhydrous aluminum chloride.
-
Stir the mixture to form a slurry.
-
Slowly add benzonitrile to the slurry. An exotherm may be observed.
-
Heat the mixture to 50-60 °C and stir for 30 minutes to allow for the formation of the nitrile-Lewis acid complex.
-
Slowly add aniline to the reaction mixture. Control the addition rate to manage the exotherm and maintain the temperature below 100 °C.
-
After the aniline addition is complete, heat the reaction mixture to 120-130 °C and maintain for 6-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding the mixture to a stirred vessel containing a mixture of ice and aqueous hydrochloric acid (10% HCl). This should be done in a well-ventilated area due to the evolution of HCl gas.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N'-Diphenylbenzamidine.
-
Purify the crude product by recrystallization.
Purification Protocol: Recrystallization
Materials:
-
Crude N,N'-Diphenylbenzamidine
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude N,N'-Diphenylbenzamidine in a minimal amount of hot ethanol in a suitable reactor.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hot deionized water to the hot ethanolic solution with stirring until the solution becomes faintly turbid.
-
If turbidity persists, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolate the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.
-
Dry the purified N,N'-Diphenylbenzamidine in a vacuum oven at 50-60 °C to a constant weight.
Visualizations
Synthesis Workflow Diagrams
Caption: Workflow for the two-step synthesis of N,N'-Diphenylbenzamidine.
Caption: Workflow for the one-pot synthesis of N,N'-Diphenylbenzamidine.
Industrial Safety Considerations
The scale-up of any chemical synthesis requires a thorough safety assessment. The following points are critical for the industrial production of N,N'-Diphenylbenzamidine:
-
Hazardous Materials Handling:
-
Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a respirator if necessary.
-
Benzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE. Reacts violently with water.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled in a closed system or a well-ventilated fume hood with extreme care.
-
Aluminum Chloride (anhydrous): Reacts violently with water, releasing heat and HCl gas. Handle in a dry, inert atmosphere.
-
-
Reaction Exotherms:
-
The Lewis acid-catalyzed reaction and the quenching step can be highly exothermic. The use of a jacketed reactor with precise temperature control is mandatory. A slow and controlled addition of reagents is crucial to manage the heat generated.
-
-
Pressure Management:
-
The reaction of thionyl chloride with N-phenylbenzamide and the quenching of the Lewis acid reaction mixture generate gaseous byproducts (HCl, SO₂). The reactor system must be equipped with a suitable off-gas scrubbing system to neutralize acidic gases and manage pressure buildup.
-
-
Waste Disposal:
-
All waste streams, including aqueous washes and solvent residues, must be handled and disposed of in accordance with local and national environmental regulations. Acidic and basic aqueous wastes should be neutralized before disposal.
-
-
Personal Protective Equipment (PPE):
-
At a minimum, all personnel involved in the synthesis should wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. For handling highly corrosive or toxic materials, additional protection such as face shields, aprons, and respiratory protection may be required.
-
-
Emergency Procedures:
-
Ensure that safety showers and eyewash stations are readily accessible. All personnel should be trained on emergency procedures for chemical spills, fires, and personal exposure.
-
A comprehensive Process Hazard Analysis (PHA) should be conducted before implementing any of these protocols on an industrial scale.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N,N'-Diphenylbenzamidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of N,N'-Diphenylbenzamidine, with a focus on addressing low product yields. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a very low yield in my N,N'-Diphenylbenzamidine synthesis. What are the most common causes?
A1: Low yields in the synthesis of N,N'-Diphenylbenzamidine can stem from several factors. The most common synthesis route involves the reaction of benzonitrile with an aniline derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Key areas to investigate include:
-
Reagent Quality: The purity of starting materials is crucial. Ensure that benzonitrile and aniline are free from impurities and moisture. The Lewis acid catalyst (e.g., AlCl₃) should be anhydrous, as moisture can deactivate it.
-
Reaction Conditions: Suboptimal reaction temperature, reaction time, or inefficient mixing can lead to incomplete reactions or the formation of side products.
-
Stoichiometry: The molar ratio of reactants and the catalyst is critical. An inappropriate ratio can result in the formation of monosubstituted byproducts or unreacted starting materials.
-
Work-up and Purification: Product loss during the work-up and purification steps is a common source of reduced yield.
Q2: My reaction seems to be incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?
A2: To address an incomplete reaction, consider the following troubleshooting steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to degradation.
-
Catalyst Activity: Ensure the Lewis acid catalyst is active. Using freshly opened or properly stored anhydrous AlCl₃ is recommended. The formation of a nitrile-Lewis acid complex prior to the addition of aniline has been shown to improve yields for similar amidine syntheses.[1]
-
Efficient Mixing: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants, especially in heterogeneous mixtures.
Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A3: The primary byproduct in the synthesis of N,N'-disubstituted amidines from nitriles is often the monosubstituted amidine. To minimize byproduct formation:
-
Control Stoichiometry: Carefully control the molar ratio of the aniline derivative to benzonitrile. Using a slight excess of the aniline derivative may be necessary to favor the formation of the disubstituted product.
-
Temperature Control: Side reactions can be temperature-dependent. Running the reaction at the optimal temperature, as determined by literature or experimentation, can help minimize the formation of unwanted byproducts.
-
Order of Addition: Adding the aniline derivative to the pre-formed benzonitrile-Lewis acid complex can improve selectivity and reduce side reactions.[1]
Q4: How can I effectively purify the crude N,N'-Diphenylbenzamidine to remove unreacted starting materials and byproducts?
A4: Purification of N,N'-Diphenylbenzamidine can be achieved through several methods:
-
Recrystallization: This is a common and effective technique for purifying solid organic compounds. A suitable solvent system, such as ethanol/water, can be used. The principle relies on the differential solubility of the desired product and impurities at different temperatures.[2][3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective for separating the less polar N,N'-Diphenylbenzamidine from more polar impurities.[2]
-
Acid-Base Extraction: Since amidines are basic, an acid-base extraction can be employed to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amidine into the aqueous phase. The aqueous layer can then be basified and the product re-extracted with an organic solvent.[4]
Data Presentation
Table 1: Key Parameters for N-Arylbenzamidine Synthesis from Benzonitrile and Aniline[1]
| Parameter | Recommended Condition | Rationale |
| Lewis Acid | Anhydrous AlCl₃ | Activates the nitrile for nucleophilic attack. |
| Reactant Ratio | Benzonitrile:Aniline:AlCl₃ of 1:1:1.5 | An excess of Lewis acid ensures complete activation of the nitrile. |
| Temperature | 160-180 °C (initial studies) | Higher temperatures can drive the reaction but may lead to byproducts. |
| Optimized Temp. | 100 °C (with pre-complexation) | Milder conditions are possible with optimized procedures.[1] |
| Reaction Time | 2 - 6 hours | Monitor by TLC to determine completion. |
| Solvent | Neat (solvent-free) or high-boiling inert solvent | Depends on the specific procedure. |
Note: This data is based on the synthesis of N-phenylbenzamidine and serves as a starting point for optimizing the synthesis of N,N'-Diphenylbenzamidine.
Experimental Protocols
Detailed Methodology for the Synthesis of N-Arylbenzamidines from Benzonitriles and Anilines (Adapted from Koutentis and Mirallai[1])
This protocol describes a general procedure for the synthesis of N-arylbenzamidines, which can be adapted for N,N'-Diphenylbenzamidine.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.5 equivalents).
-
Formation of Nitrile-Lewis Acid Complex: Benzonitrile (1.0 equivalent) is added to the flask, and the mixture is stirred under a nitrogen atmosphere.
-
Addition of Aniline: The aniline derivative (1.0 equivalent) is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100-180 °C) and stirred for the specified time (e.g., 2-6 hours). The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute acid.
-
Extraction: The product is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of N,N'-Diphenylbenzamidine.
Caption: Troubleshooting logic for diagnosing and addressing low product yield.
References
Technical Support Center: Purification of N,N'-Diphenylbenzamidine by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of N,N'-Diphenylbenzamidine by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Solvent Selection and Solubility Data
| Solvent System | Temperature | Estimated Solubility | Notes |
| Ethanol | 25°C (Room Temp) | Low to Moderate | A good starting point for many aromatic compounds. |
| 78°C (Boiling) | High | Expected to fully dissolve the compound. | |
| Acetone | 25°C (Room Temp) | Moderate | May dissolve too much product at room temperature, potentially reducing yield. |
| 56°C (Boiling) | High | Good dissolving power, but its low boiling point requires careful handling. | |
| Ethyl Acetate | 25°C (Room Temp) | Low to Moderate | Often a suitable solvent for compounds with moderate polarity. |
| 77°C (Boiling) | High | Good balance of solvating power and volatility. | |
| Toluene | 25°C (Room Temp) | Low | A less polar option, may be suitable if impurities are more polar. |
| 111°C (Boiling) | Moderate to High | High boiling point can be advantageous for dissolving less soluble compounds. | |
| Hexane | 25°C (Room Temp) | Very Low/Insoluble | Can be used as an anti-solvent in a mixed solvent system. |
| 69°C (Boiling) | Low | Unlikely to be a good single solvent for recrystallization. | |
| Ethanol/Water | 25°C (Room Temp) | Low | Water acts as an anti-solvent to reduce solubility at room temperature. |
| Varies (Boiling) | High | The ratio can be adjusted to optimize solubility and crystal formation. |
Experimental Protocol: Recrystallization of N,N'-Diphenylbenzamidine
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.
Materials:
-
Crude N,N'-Diphenylbenzamidine
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude N,N'-Diphenylbenzamidine into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol).
-
Gently heat the mixture while stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate.
-
Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
-
Quickly pour the hot solution containing the dissolved product through the filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass to prevent contamination and solvent evaporation.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing and Drying:
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Continue to draw air through the crystals for several minutes to facilitate drying.
-
Carefully transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indicator of high purity.
-
Calculate the percent recovery.
-
Troubleshooting Guides and FAQs
Q1: My N,N'-Diphenylbenzamidine is not dissolving in the hot solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent choice.
-
Solution:
-
Gradually add more hot solvent in small increments until the solid dissolves. Be patient, as dissolution can take time.
-
If a large amount of solvent has been added and the compound is still not dissolving, the chosen solvent may be unsuitable. A different solvent or a mixed solvent system should be explored. For N,N'-Diphenylbenzamidine, which has aromatic rings, a moderately polar solvent like ethanol or ethyl acetate is a good starting point.
-
Q2: No crystals are forming even after the solution has cooled in an ice bath.
-
Possible Cause: Too much solvent was used, or the solution is supersaturated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure N,N'-Diphenylbenzamidine, add a tiny crystal to the solution to act as a seed for crystallization.
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."
-
Q3: The product has "oiled out" instead of forming crystals.
-
Possible Cause: The melting point of the impure compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly. "Oiling out" is a common issue with aromatic amines.[1]
-
Solution:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.
-
Slower Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the rate of cooling.
-
Change Solvent: Consider using a lower-boiling point solvent or a mixed solvent system. For example, dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water) dropwise at an elevated temperature until the solution becomes slightly cloudy, then add a few drops of the good solvent to clarify before cooling.
-
Q4: The yield of my recrystallized product is very low.
-
Possible Cause: Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during transfer.
-
Solution:
-
Minimize Solvent: Always use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.
-
Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.
-
Careful Transfers: Be meticulous when transferring the crystal slurry to the Buchner funnel to avoid leaving a significant amount of product behind in the flask.
-
Q5: The recrystallized product is still colored.
-
Possible Cause: Colored impurities are present that are not removed by a single recrystallization.
-
Solution:
-
Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your desired product, which may slightly reduce the yield.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of N,N'-Diphenylbenzamidine.
References
Technical Support Center: Synthesis of N,N'-Diphenylbenzamidine
Welcome to the technical support center for the synthesis of N,N'-Diphenylbenzamidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare N,N'-Diphenylbenzamidine?
A1: The most prevalent laboratory synthesis of N,N'-Diphenylbenzamidine involves a two-step process. The first step is the conversion of benzanilide to N-phenylbenzimidoyl chloride. This is typically achieved by reacting benzanilide with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting imidoyl chloride is then reacted with aniline, usually in the presence of a base, to yield N,N'-Diphenylbenzamidine. Another, less common, method is the Chapman rearrangement, which involves the thermal rearrangement of an aryl N-arylbenzimidate.
Q2: I am getting a low yield in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors. A primary cause is the moisture sensitivity of the N-phenylbenzimidoyl chloride intermediate, which can hydrolyze back to benzanilide. It is crucial to use anhydrous solvents and reagents. Another reason could be incomplete conversion of benzanilide to the imidoyl chloride. Insufficient reaction time or temperature during the final step of reacting the imidoyl chloride with aniline can also lead to lower yields. Finally, suboptimal purification techniques can result in product loss.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities include unreacted starting materials such as benzanilide and aniline. A significant byproduct can be N-phenylbenzamidine, the mono-substituted amidine, arising from incomplete reaction or side reactions. If the N-phenylbenzimidoyl chloride intermediate is not completely consumed, it can hydrolyze during workup to form benzanilide. In some cases, di-acylated byproducts can also form, though this is less common under controlled conditions.
Q4: How can I effectively purify the crude N,N'-Diphenylbenzamidine?
A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which N,N'-Diphenylbenzamidine has good solubility at elevated temperatures and poor solubility at room temperature should be chosen. Ethanol or a mixture of ethanol and water can be effective. Column chromatography using silica gel with a suitable eluent system, such as a hexane/ethyl acetate gradient, is also a highly effective method for separating the desired product from polar impurities like unreacted aniline and benzanilide.
Troubleshooting Guide
The following table outlines common issues encountered during the synthesis of N,N'-Diphenylbenzamidine, their potential causes, and suggested solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Hydrolysis of N-phenylbenzimidoyl chloride intermediate. | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| 2. Incomplete formation of N-phenylbenzimidoyl chloride. | 2. Ensure the complete reaction of benzanilide with the chlorinating agent by monitoring with TLC. Consider increasing the reaction time or using a slight excess of the chlorinating agent. | |
| 3. Insufficient reactivity in the final step. | 3. Ensure adequate temperature and reaction time for the reaction of N-phenylbenzimidoyl chloride with aniline. The addition of a non-nucleophilic base can help to drive the reaction to completion. | |
| Presence of Significant Amounts of Benzanilide in the Final Product | 1. Incomplete conversion to N-phenylbenzimidoyl chloride. | 1. As mentioned above, optimize the conditions for the formation of the imidoyl chloride. |
| 2. Hydrolysis of unreacted N-phenylbenzimidoyl chloride during workup. | 2. After the reaction with aniline is complete, quench the reaction carefully with a non-aqueous workup if possible, or minimize the exposure to water during extraction. | |
| Formation of N-phenylbenzamidine (Mono-substituted byproduct) | 1. Insufficient amount of aniline in the final step. | 1. Use a slight excess of aniline to ensure the complete conversion of the imidoyl chloride to the desired di-substituted product. |
| 2. Side reaction of the imidoyl chloride with trace amounts of water to form an intermediate that then reacts with aniline. | 2. Maintain strictly anhydrous conditions throughout the reaction. | |
| Oily Product Instead of a Solid | 1. Presence of unreacted aniline or other low-melting impurities. | 1. Purify the crude product using column chromatography to remove unreacted starting materials. |
| 2. The product may be an oil at room temperature if not completely pure. | 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure N,N'-Diphenylbenzamidine. |
Experimental Protocols
Key Experiment: Synthesis of N,N'-Diphenylbenzamidine from Benzanilide
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of N-phenylbenzimidoyl chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place benzanilide (1.0 eq).
-
Add an anhydrous solvent such as toluene or dichloromethane.
-
Carefully add phosphorus pentachloride (PCl₅) (1.1 eq) portion-wise at 0 °C. Caution: The reaction is exothermic and releases HCl gas.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzanilide is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and phosphorus oxychloride (POCl₃) byproduct under reduced pressure. The crude N-phenylbenzimidoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of N,N'-Diphenylbenzamidine
-
Dissolve the crude N-phenylbenzimidoyl chloride from Step 1 in an anhydrous solvent like toluene or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
In a separate flask, dissolve aniline (1.2 eq) in the same anhydrous solvent.
-
Slowly add the aniline solution to the N-phenylbenzimidoyl chloride solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the N-phenylbenzimidoyl chloride is consumed.
-
Cool the reaction mixture and filter off any precipitated aniline hydrochloride.
-
Wash the filtrate with a dilute aqueous base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-Diphenylbenzamidine.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis of N,N'-Diphenylbenzamidine.
Caption: Potential side reactions in the synthesis of N,N'-Diphenylbenzamidine.
Optimizing reaction conditions for N,N'-Diphenylbenzamidine synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Diphenylbenzamidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of N,N'-Diphenylbenzamidine?
A1: The most prevalent methods for synthesizing N,N'-Diphenylbenzamidine typically start from either the reaction of benzonitrile with aniline in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or through the reaction of N-phenylbenzimidoyl chloride with aniline.[1][2]
Q2: I am experiencing a low yield in my reaction. What are the potential causes?
A2: Low yields can be attributed to several factors. In the Lewis acid-catalyzed reaction of benzonitrile and aniline, incomplete reaction due to insufficient heating or catalyst deactivation can be a cause.[2] It is also crucial to use anhydrous reagents and solvents, as moisture can inactivate the Lewis acid catalyst. For syntheses involving N-phenylbenzimidoyl chloride, the quality of the imidoyl chloride is critical; it can be sensitive to moisture and degrade upon storage. In both methods, suboptimal stoichiometry of the reactants can also lead to incomplete conversion and lower yields.
Q3: My final product is difficult to purify and appears to have multiple spots on a TLC plate. What are the likely impurities?
A3: Common impurities include unreacted starting materials such as aniline and benzonitrile. In the Lewis acid-catalyzed method, side reactions can lead to the formation of triazine derivatives, though this is less common under optimized conditions.[1] If the reaction temperature is too high or the reaction time is prolonged, byproducts from the decomposition of reactants or the product may also be present. In the synthesis from N-phenylbenzimidoyl chloride, unreacted imidoyl chloride and aniline are the most probable impurities.
Q4: How can I best purify the crude N,N'-Diphenylbenzamidine?
A4: The most common and effective method for purifying crude N,N'-Diphenylbenzamidine is recrystallization.[2][3][4][5] A suitable solvent system, such as benzene or an ethanol/water mixture, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the purified N,N'-Diphenylbenzamidine crystallizes, leaving the majority of impurities in the mother liquor. Column chromatography can also be employed for purification if recrystallization does not yield a product of the desired purity.[6]
Q5: What are the key safety precautions to take during the synthesis of N,N'-Diphenylbenzamidine?
A5: When working with aluminum chloride, it is essential to handle it in a moisture-free environment as it reacts violently with water. The reaction is also exothermic, so proper temperature control is necessary.[2] Aniline is toxic and can be absorbed through the skin, so appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.- Insufficient reaction temperature or time.- Poor quality of starting materials. | - Ensure all glassware is oven-dried and reagents/solvents are anhydrous.- Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC.- Use freshly distilled aniline and pure benzonitrile. |
| Formation of a Solid Mass During Reagent Addition | - The reaction is highly exothermic, causing rapid solidification. | - Add the Lewis acid catalyst portion-wise with efficient stirring to control the initial exotherm.- Ensure the reaction temperature is maintained as specified in the protocol.[2] |
| Product Oiling Out During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the product.- The presence of significant impurities lowers the melting point of the product. | - Choose a recrystallization solvent with a lower boiling point.- Attempt to purify the crude product by another method (e.g., a preliminary column chromatography) before recrystallization. |
| Difficulty in Filtering the Product After Basification | - The precipitated product is very fine or gelatinous. | - Allow the precipitate to digest by stirring for a longer period before filtration.- Use a filter aid such as Celite to improve filtration. |
| Presence of Unreacted Aniline in the Final Product | - Incomplete reaction or use of a large excess of aniline. | - Ensure the reaction goes to completion by monitoring with TLC.- During workup, wash the organic layer thoroughly with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline. |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Diphenylbenzamidine from Benzonitrile and Aniline using Aluminum Chloride
This protocol is adapted from a reliable procedure published in Organic Syntheses.[2]
Materials:
-
Aniline (freshly distilled)
-
Benzonitrile
-
Anhydrous Aluminum Chloride (powdered)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Activated Carbon
-
Water
-
Benzene (for recrystallization)
Procedure:
-
In a 250-mL wide-mouthed flask, mix 62 g (0.67 mole) of aniline with 68.5 g (0.66 mole) of benzonitrile.
-
With thorough stirring, add 89 g (0.67 mole) of anhydrous aluminum chloride in portions over approximately 20 minutes. The reaction is exothermic.
-
Heat the mixture at 200°C for 30 minutes. At this temperature, the mixture should be a mobile liquid.
-
While still molten, carefully and slowly pour the reaction mixture into a stirred solution of 20 mL of concentrated hydrochloric acid in 1.6 L of water.
-
Add 20 g of activated carbon to the suspension and continue stirring while cooling the mixture with running water.
-
Filter the suspension through a kieselguhr filter.
-
Pour the filtrate in a steady stream into a stirred solution of 220 g of sodium hydroxide in 1.2 L of water.
-
Collect the resulting flocculent precipitate by suction filtration on alkali-resistant filter paper.
-
Wash the precipitate thoroughly with water and then air-dry it to a constant weight. The yield of the crude product is typically 90–96 g (69–74%).
-
For further purification, recrystallize the crude product from benzene (approximately 60 mL of benzene per 10 g of amidine).
Protocol 2: Alternative Synthesis via N-Phenylbenzimidoyl Chloride
This two-step protocol provides an alternative route to N,N'-Diphenylbenzamidine.
Step 1: Synthesis of N-Phenylbenzimidoyl Chloride This step should be performed under anhydrous conditions.
-
To a solution of N-phenylbenzamide in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add a slight excess of a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or disappearance of the starting amide).
-
The solvent and excess chlorinating agent are carefully removed under reduced pressure to yield the crude N-phenylbenzimidoyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of N,N'-Diphenylbenzamidine
-
Dissolve the crude N-phenylbenzimidoyl chloride in an anhydrous, inert solvent such as dichloromethane or THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of aniline (1 to 1.2 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization as described in Protocol 1.
Optimization of Reaction Conditions
The yield and purity of N,N'-Diphenylbenzamidine are sensitive to the reaction conditions. The following table summarizes the impact of key parameters based on literature data for similar amidine syntheses.
| Parameter | Condition | Effect on Yield/Purity | Reference(s) |
| Catalyst | Aluminum Chloride (AlCl₃) | Effective for the reaction of nitriles and anilines, providing good yields.[1][2] | [1][2] |
| Tin(IV) Chloride (SnCl₄) | Can also be used as a Lewis acid catalyst in neat conditions. | ||
| Titanium(IV) Chloride (TiCl₄) | Reported to be an effective catalyst for the synthesis of N-aryl benzamidines from nitriles and anilines. | ||
| Temperature | 180-200°C (for AlCl₃ method) | Higher temperatures are generally required to drive the reaction to completion, but excessively high temperatures can lead to side products.[2] | [2] |
| 100-110°C (for TiCl₄/SnCl₄ method) | Milder conditions compared to the AlCl₃ method. | ||
| Reaction Time | 30 minutes (at 200°C for AlCl₃ method) | A relatively short reaction time is needed at high temperatures.[2] | [2] |
| 3-4 hours (for TiCl₄/SnCl₄ method) | Longer reaction times are required at lower temperatures. | ||
| Stoichiometry | Near equimolar amounts of aniline and benzonitrile | Using a slight excess of one reagent can help drive the reaction to completion.[2] | [2] |
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
References
Overcoming solubility issues of N,N'-Diphenylbenzamidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with N,N'-Diphenylbenzamidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of N,N'-Diphenylbenzamidine in common laboratory solvents?
Q2: I am having difficulty dissolving N,N'-Diphenylbenzamidine. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Verify Compound Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of N,N'-Diphenylbenzamidine.
-
Use High-Purity Solvents: The presence of water or other contaminants in your solvent can reduce the solubility of non-polar compounds.
-
Increase Temperature: Gently warming the solvent can increase the solubility of many solid compounds.[3] However, be cautious of potential degradation at higher temperatures.
-
Provide Adequate Agitation: Vigorous stirring or sonication can help break up solid aggregates and accelerate the dissolution process.[3]
-
Reduce Particle Size: Grinding the solid to a finer powder increases the surface area, which can improve the rate of dissolution.
Q3: Can I use a co-solvent to improve the solubility of N,N'-Diphenylbenzamidine?
A3: Yes, using a co-solvent is a common and effective technique. If your experimental protocol allows, adding a small amount of a compatible, better-solubilizing solvent can significantly improve solubility. For example, if you need to introduce N,N'-Diphenylbenzamidine into a less favorable solvent system for an assay, preparing a concentrated stock solution in a good solvent (like chloroform or dichloromethane) and then diluting it into the final medium can be effective.
Q4: How does pH affect the solubility of N,N'-Diphenylbenzamidine?
A4: The N,N'-Diphenylbenzamidine molecule contains a basic benzamidine functional group. Therefore, its solubility in aqueous solutions is expected to be pH-dependent. In acidic conditions, the amidine group can be protonated to form a more water-soluble salt. Adjusting the pH to be more acidic may enhance its solubility in aqueous-based systems.[4]
Troubleshooting Guide
Issue 1: N,N'-Diphenylbenzamidine is insoluble in a non-polar organic solvent (e.g., hexane).
-
Possible Cause: While N,N'-Diphenylbenzamidine is largely non-polar, the amidine group possesses some polar character, which may limit its solubility in very non-polar solvents like hexane.
-
Troubleshooting Steps:
Issue 2: The compound precipitates out of solution when an aqueous buffer is added.
-
Possible Cause: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment where it has low solubility.
-
Troubleshooting Steps:
-
Lower the final concentration of N,N'-Diphenylbenzamidine in the aqueous buffer.
-
If your experiment can tolerate it, increase the percentage of the organic co-solvent in the final mixture.
-
As mentioned in the FAQs, consider adjusting the pH of the aqueous buffer to be more acidic to potentially form a more soluble salt.[4]
-
Issue 3: Inconsistent dissolution results between different experimental runs.
-
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize all experimental parameters, including the grade of the solvent, temperature, stirring rate, and dissolution time.
-
Ensure that the N,N'-Diphenylbenzamidine has not degraded, as this can alter its solubility characteristics.
-
Confirm the accuracy of all weight and volume measurements.
-
Solubility Data
The following table summarizes the predicted qualitative solubility of N,N'-Diphenylbenzamidine in various common solvents based on general chemical principles and data for analogous compounds. Experimental verification is highly recommended.
| Solvent Class | Solvent | Predicted Solubility | Notes |
| Halogenated | Chloroform | Soluble | Structurally similar compounds show high solubility.[1] |
| Dichloromethane (DCM) | Soluble | A good starting point for a stock solution. | |
| Aromatic | Toluene | Soluble | Solubility may be enhanced with gentle heating. |
| Chlorobenzene | Soluble | Good solubility is expected based on data for similar compounds.[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderately Soluble | Can be a useful co-solvent. |
| N,N-Dimethylformamide (DMF) | Moderately Soluble | Another option for a co-solvent or for preparing stock solutions. | |
| Acetone | Sparingly Soluble | ||
| Alcohols | Methanol | Insoluble to Sparingly Soluble | Polar protic nature makes it a poor solvent for this compound.[1] |
| Ethanol | Insoluble to Sparingly Soluble | Similar to methanol, not an ideal primary solvent.[1] | |
| Non-Polar | Hexane | Insoluble | The polarity of the amidine group limits solubility in highly non-polar solvents.[1] |
| Aqueous | Water | Insoluble | Insoluble at neutral pH.[2] Solubility may increase in acidic conditions due to salt formation. |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a rapid method to assess the solubility of N,N'-Diphenylbenzamidine in a range of solvents.
Materials:
-
N,N'-Diphenylbenzamidine
-
A selection of high-purity solvents (e.g., from the table above)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Water bath or heating block (optional)
Procedure:
-
Add approximately 10 mg of N,N'-Diphenylbenzamidine to a series of clean, dry test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Vigorously stir or vortex each tube for 60 seconds at room temperature.
-
Observe each tube to see if the solid has completely dissolved. Record the results as "Soluble," "Sparingly Soluble," or "Insoluble."
-
For samples that did not fully dissolve, gently warm the mixture (e.g., to 40-50 °C) and observe any change in solubility. Note if heating is required for dissolution.
Protocol 2: General Procedure for Preparing a Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of N,N'-Diphenylbenzamidine.
Materials:
-
N,N'-Diphenylbenzamidine
-
A suitable solvent in which the compound is known to be soluble (e.g., Chloroform or DCM)
-
Volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar or sonicator
Procedure:
-
Accurately weigh the desired amount of N,N'-Diphenylbenzamidine using an analytical balance.
-
Transfer the solid to a volumetric flask of the appropriate size.
-
Add a portion of the chosen solvent to the flask, approximately half of the final desired volume.
-
Agitate the mixture using a magnetic stirrer or sonicator until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Once the solid is fully dissolved, allow the solution to return to room temperature.
-
Add more solvent to the flask until the final volume is reached (fill to the calibration mark).
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution in a tightly sealed container, protected from light.[5]
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for preparing a stock solution.
References
Technical Support Center: Purification of N,N'-Diphenylbenzamidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with N,N'-Diphenylbenzamidine turning into an oil during purification, a phenomenon commonly known as "oiling out".[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it happen during the purification of N,N'-Diphenylbenzamidine?
A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid or oil rather than forming solid crystals during a crystallization process.[1][2][3][4][5] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the compound.[4][5] For N,N'-Diphenylbenzamidine, several factors can contribute to this issue:
-
Low Melting Point: The compound may have a naturally low melting point, or the presence of impurities can significantly lower the melting point of the crude product.[5]
-
High Supersaturation: If the solution is too concentrated or cooled too quickly, the compound may come out of the solution faster than it can form an ordered crystal lattice, resulting in a liquid phase separation.[3]
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent might be too high, keeping the solution temperature above the melting point of the compound even as it cools.[4]
Q2: Can impurities in my N,N'-Diphenylbenzamidine synthesis cause it to oil out?
A2: Yes, impurities are a common cause of oiling out.[5] Impurities can disrupt the crystal lattice formation and lower the overall melting point of your crude product, making it more prone to separating as an oil.[5] Potential impurities could include unreacted starting materials, byproducts from the synthesis, or residual solvents.[6]
Q3: How does the cooling rate affect the crystallization of N,N'-Diphenylbenzamidine?
A3: Rapid cooling is a frequent contributor to oiling out.[4] When a hot, saturated solution is cooled too quickly, it can lead to a high degree of supersaturation, which favors the formation of an oil over crystals.[4] A slower cooling process allows molecules more time to orient themselves into a stable crystal lattice.
Troubleshooting Guide: N,N'-Diphenylbenzamidine Oiling Out
If you are experiencing issues with N,N'-Diphenylbenzamidine turning into an oil during purification, please refer to the following troubleshooting steps.
Issue: The compound has dissolved in the hot solvent, but an oil is forming instead of crystals upon cooling.
Solution 1: Reheat, Add More Solvent, and Cool Slowly
-
Reheat the solution until the oil completely redissolves.[4][5]
-
Add a small amount of additional hot solvent to slightly decrease the saturation of the solution.[4][5]
-
Allow the solution to cool slowly. Let it cool to room temperature on a benchtop, perhaps insulated with paper towels, before attempting to use an ice bath.[4]
Solution 2: Change the Solvent System
-
The boiling point of your current solvent may be too high. Consider using a solvent with a lower boiling point.[4]
-
Alternatively, a mixed solvent system (solvent pair) can be effective.[4] Dissolve the compound in a minimum amount of a "good" hot solvent where it is highly soluble. Then, add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[4] A common pair for similar compounds is ethanol/water.[4]
Solution 3: Induce Crystallization If the solution remains clear without forming crystals or an oil, crystallization may need to be induced.
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. This can create nucleation sites for crystal growth.[5]
-
Seed Crystals: Add a tiny crystal of pure N,N'-Diphenylbenzamidine (if available) to the cooled solution to act as a template for crystallization.[2][5]
Solution 4: Preliminary Purification If significant impurities are suspected to be the cause of oiling out, a preliminary purification step might be necessary.
-
Charcoal Treatment: If the solution has a colored tint, impurities might be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal.[5]
-
Acid-Base Extraction: Since amidines are basic, an acid-base extraction could be used to separate the desired compound from neutral or acidic impurities. The amidine can be protonated and extracted into an aqueous acid phase, then neutralized and re-extracted into an organic solvent.[7]
Data Summary
| Property | Value |
| Compound | N-phenylbenzamide (Benzanilide) |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol [8] |
| Melting Point | 161-163 °C[8] |
| Appearance | Colorless crystals[9] |
| Solubility | |
| Water | Insoluble[9] |
| Ethanol | 4.1 g / 100 g (at 30 °C)[9] |
| Diethyl Ether | Soluble[9] |
| Benzene | Soluble[9] |
Experimental Protocols
Protocol: Recrystallization of N,N'-Diphenylbenzamidine
This protocol provides a general methodology for the purification of N,N'-Diphenylbenzamidine by recrystallization.
Materials:
-
Crude N,N'-Diphenylbenzamidine
-
Recrystallization solvent (e.g., Ethanol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in potential solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[10]
-
Dissolution: Place the crude N,N'-Diphenylbenzamidine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[11]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[4][11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting the "oiling out" of N,N'-Diphenylbenzamidine during purification.
Caption: Troubleshooting workflow for N,N'-Diphenylbenzamidine oiling out.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 93-98-1 CAS MSDS (BENZANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. N-phenylbenzamide [chemister.ru]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing emulsion formation during N,N'-Diphenylbenzamidine workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving emulsion formation during the workup of N,N'-Diphenylbenzamidine.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of N,N'-Diphenylbenzamidine?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as fine droplets.[1] During the workup of N,N'-Diphenylbenzamidine, emulsions can form for several reasons:
-
Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials from the synthesis can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.
-
Fine Particulates: Finely divided solid impurities can accumulate at the interface of the two layers, preventing the droplets from coalescing.[1]
-
High pH: As N,N'-Diphenylbenzamidine is a basic compound, workups performed at a high pH can sometimes contribute to emulsion formation.
-
Vigorous Shaking: Excessive agitation of the separatory funnel increases the surface area between the two phases, promoting the formation of a stable emulsion.
Q2: What is the estimated pKa of N,N'-Diphenylbenzamidine and why is it important for the workup?
Q3: What are some preventative measures I can take to avoid emulsion formation in the first place?
A3: Preventing emulsion formation is often simpler than breaking one. Consider the following preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.
-
Solvent Choice: If possible, select an organic solvent that has a significantly different density from the aqueous phase to promote better separation.
-
Pre-filtration: If your reaction mixture contains solid byproducts, consider filtering them out before proceeding with the aqueous workup.
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer increases its ionic strength and density, which can help to prevent emulsion formation by decreasing the solubility of organic compounds in the aqueous phase.[1]
Troubleshooting Guide: Emulsion Formation
If an emulsion has formed during the workup of N,N'-Diphenylbenzamidine, follow this step-by-step guide to resolve the issue.
Initial Steps
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, emulsions will break on their own with time.
-
Gentle Swirling: Gently swirl the separatory funnel. This can help the dispersed droplets to coalesce.
Chemical and Physical Interventions
If the initial steps are unsuccessful, proceed with the following interventions. The effectiveness of each technique can vary depending on the specific conditions of your reaction.
| Technique | Detailed Protocol | Expected Outcome | When to Use |
| Salting Out | Add a small amount of solid sodium chloride or a saturated aqueous solution of NaCl (brine) to the separatory funnel. Gently invert to mix. | Increases the ionic strength and density of the aqueous layer, forcing the organic droplets to coalesce.[1] | This is often the first and most effective method to try for many common emulsions. |
| pH Adjustment | Since N,N'-Diphenylbenzamidine is basic, carefully add a dilute acidic solution (e.g., 1 M HCl or 1 M citric acid) dropwise to the separatory funnel with gentle swirling. Monitor the pH of the aqueous layer with pH paper. Aim for a pH of approximately 2-4. | Protonation of the basic amidine will increase its solubility in the aqueous phase, which can destabilize the emulsion. | Particularly useful when the emulsion is suspected to be stabilized by the basic nature of the product or basic impurities. |
| Filtration through Celite® | Prepare a small plug of Celite® in a Hirsch or Buchner funnel. Wet the Celite® with the organic solvent being used in the extraction. Pass the entire emulsified mixture through the Celite® pad under gentle vacuum. | The fine particles of Celite® can break up the emulsion by adsorbing the finely dispersed droplets and particulate matter that may be stabilizing the emulsion.[1] | Effective when the emulsion is caused by fine solid particles. |
| Centrifugation | If the volume is manageable, transfer the emulsion to centrifuge tubes and centrifuge at a moderate speed for 5-10 minutes. | The increased gravitational force will accelerate the separation of the two phases. | A very effective method, especially for persistent emulsions, but requires access to a centrifuge. |
| Addition of a Different Organic Solvent | Add a small amount of a different organic solvent in which your product is soluble (e.g., a few milliliters of diethyl ether if you are using dichloromethane). | Changing the polarity of the organic phase can alter the solubility of the emulsifying agents and break the emulsion. | A good option to try if other methods have failed. Be mindful that this will change the composition of your organic phase. |
Experimental Protocols
Standard Workup Procedure for N,N'-Diphenylbenzamidine (to minimize emulsion formation)
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional but Recommended): If the reaction solvent is miscible with water (e.g., THF, ethanol), remove it under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.
-
Gentle Extraction: Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the Troubleshooting Guide above.
-
Brine Wash: Drain the aqueous layer and wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This will help to remove residual water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Logical Workflow for Troubleshooting Emulsions
The following diagram illustrates a logical workflow for addressing emulsion formation during the workup of N,N'-Diphenylbenzamidine.
Caption: A step-by-step decision tree for troubleshooting emulsion formation.
References
Technical Support Center: Improving the Purity of Crude N,N'-Diphenylbenzamidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N,N'-Diphenylbenzamidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of N,N'-Diphenylbenzamidine.
Issue 1: Low Recovery After Recrystallization
-
Possible Cause: The recrystallization solvent is not optimal, or too much solvent was used. N,N'-Diphenylbenzamidine may be too soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solvent screening to identify a solvent or solvent system in which N,N'-Diphenylbenzamidine is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents to test include ethanol, acetonitrile, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane.[1][2]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the heated mixture can help prevent using an excess.[2]
-
Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Anti-Solvent Addition: If a single solvent proves ineffective, consider a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.
-
Issue 2: Product Streaking or Tailing on Silica Gel Column Chromatography
-
Possible Cause: The basic nature of the amidine functional group can lead to strong interactions with the acidic silica gel, causing streaking.
-
Troubleshooting Steps:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent.[3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Optimize the Eluent System: Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find an eluent that provides good separation and minimizes tailing. A common starting point for benzamidine derivatives could be a gradient of ethyl acetate in hexane.
-
Issue 3: Presence of Persistent Impurities After a Single Purification Method
-
Possible Cause: The impurities have similar physical properties (e.g., solubility, polarity) to N,N'-Diphenylbenzamidine, making separation by a single method difficult.
-
Troubleshooting Steps:
-
Employ Orthogonal Purification Methods: Combine different purification techniques. For example, perform an acid-base extraction to remove acidic or neutral impurities, followed by recrystallization or column chromatography of the recovered N,N'-Diphenylbenzamidine.
-
Derivative Formation: In challenging cases, consider converting the N,N'-Diphenylbenzamidine to a salt (e.g., hydrochloride salt) to significantly alter its solubility, allowing for easier separation from neutral impurities. The free base can then be regenerated.[3]
-
Issue 4: Product Degradation During Purification or Storage
-
Possible Cause: Amidines can be susceptible to hydrolysis, especially in the presence of acid or base, to form the corresponding amide (benzamide) and amine (aniline).[4][5][6]
-
Troubleshooting Steps:
-
Maintain Neutral pH: During aqueous workups and extractions, aim to keep the pH as close to neutral as possible.
-
Use Anhydrous Conditions: When possible, use dry solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Low-Temperature Storage: Store the purified N,N'-Diphenylbenzamidine at low temperatures (e.g., -20°C) to minimize degradation over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude N,N'-Diphenylbenzamidine?
A1: Common impurities depend on the synthetic route. For the synthesis from benzonitrile and aniline, impurities may include unreacted starting materials (benzonitrile and aniline) and byproducts from side reactions.[1][7] If synthesized from benzoyl chloride and aniline, impurities could include unreacted starting materials and N-phenylbenzamide. Hydrolysis of the product can also lead to the presence of benzamide and aniline.[4][5][6]
Q2: Which solvent system is best for the recrystallization of N,N'-Diphenylbenzamidine?
A2: An ideal solvent has not been definitively reported in the literature specifically for N,N'-Diphenylbenzamidine. However, for similar aromatic amides and amidines, polar solvents like ethanol or acetonitrile, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane, are often effective.[2] It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific crude material.
Q3: How can I monitor the purity of N,N'-Diphenylbenzamidine during purification?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for assessing the purity of fractions. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[8] ¹H NMR spectroscopy can also be used to identify the presence of impurities in the final product.
Q4: Is acid-base extraction a suitable purification method for N,N'-Diphenylbenzamidine?
A4: Yes, acid-base extraction can be a very effective method. As N,N'-Diphenylbenzamidine is a basic compound, it can be protonated with a dilute aqueous acid (e.g., 1 M HCl) and extracted into the aqueous phase, leaving neutral and acidic impurities in the organic layer. The N,N'-Diphenylbenzamidine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[3]
Data Presentation
The following table summarizes expected outcomes for common purification techniques for N,N'-Diphenylbenzamidine. Please note that the expected purity and yield are estimates based on data for structurally similar compounds and may vary depending on the nature and amount of impurities in the crude material.
| Purification Technique | Stationary/Mobile Phase or Solvent System | Expected Purity | Expected Yield | Key Considerations |
| Recrystallization | Ethanol, Acetonitrile, or Ethanol/Water mixture | >98% | 60-85% | Effective for removing small amounts of impurities. Yield is highly dependent on solvent choice and technique. |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | >99% | 70-95% | Highly effective for separating a wide range of impurities. Addition of 0.1-1% triethylamine to the eluent can prevent streaking.[3] |
| Acid-Base Extraction | Organic Solvent (e.g., Ethyl Acetate), Aqueous Acid (e.g., 1 M HCl), Aqueous Base (e.g., 1 M NaOH) | >95% | 80-98% | Excellent for removing neutral and acidic impurities. May require a subsequent purification step like recrystallization for highest purity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude N,N'-Diphenylbenzamidine in various solvents (e.g., ethanol, acetonitrile) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to the crude N,N'-Diphenylbenzamidine until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). An Rf value of 0.2-0.4 for the product is generally ideal for column separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude N,N'-Diphenylbenzamidine in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting with the chosen solvent system, starting with the least polar mixture. Gradually increase the polarity of the eluent to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N,N'-Diphenylbenzamidine.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude N,N'-Diphenylbenzamidine in an organic solvent such as ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl. Repeat the extraction 2-3 times. The protonated N,N'-Diphenylbenzamidine will move to the aqueous layer.
-
Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M aqueous NaOH until the solution is basic (pH > 10), at which point the N,N'-Diphenylbenzamidine will precipitate.
-
Back Extraction: Extract the basified aqueous solution with fresh ethyl acetate. Repeat the extraction 2-3 times.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified N,N'-Diphenylbenzamidine.
Mandatory Visualization
Caption: Workflow for the purification of N,N'-Diphenylbenzamidine via acid-base extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.unic.ac.cy [pure.unic.ac.cy]
- 8. benchchem.com [benchchem.com]
Common experimental errors in handling N,N'-Diphenylbenzamidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges encountered when handling N,N'-Diphenylbenzamidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when handling N,N'-Diphenylbenzamidine?
A1: N,N'-Diphenylbenzamidine should be handled with care, as its toxicological properties are not fully characterized.[1] Always work in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory to prevent skin and eye contact.[1][2] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[2]
Q2: How should N,N'-Diphenylbenzamidine be properly stored for long-term stability?
A2: For optimal long-term stability, store solid N,N'-Diphenylbenzamidine in a tightly sealed container in a cool, dry, and dark place.[3] To prevent potential degradation from moisture and oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
Q3: I am having trouble dissolving N,N'-Diphenylbenzamidine. What solvents are recommended?
A3: Due to the presence of both non-polar phenyl groups and a polar amidine group, the solubility of N,N'-Diphenylbenzamidine can be variable. It is generally more soluble in organic solvents than in water. Good starting points for solubilization include dichloromethane (DCM), chloroform, ethyl acetate, and ethanol.[4] Gentle heating or sonication can aid dissolution, but be mindful of potential degradation at elevated temperatures.[4]
Q4: Can the aqueous solubility of N,N'-Diphenylbenzamidine be improved?
A4: Yes. The basic nature of the amidine group allows for salt formation in acidic solutions, which can significantly enhance aqueous solubility.[4] The addition of a dilute acid, such as 5% HCl, can be used to protonate the amidine and increase its solubility in aqueous media.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and handling of N,N'-Diphenylbenzamidine.
Low or No Product Yield in Synthesis
Issue: The synthesis of N,N'-Diphenylbenzamidine resulted in a low yield or no desired product.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Poor Quality of Reagents | Use freshly purified or distilled starting materials and ensure solvents are anhydrous. Verify the purity of reagents using analytical techniques like NMR or IR spectroscopy.[5] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature, but be cautious of potential byproduct formation at higher temperatures.[5] |
| Inappropriate Reaction Conditions | Ensure the stoichiometry of the reactants is correct. In some amidine syntheses, the presence of a non-nucleophilic base like triethylamine may be necessary to neutralize any acid generated.[5][6] |
| Side Reactions | The formation of byproducts, such as imidate esters or di-acylated products, can reduce the yield.[5][7] Careful control of reaction temperature and stoichiometry is crucial.[5] |
Experimental Workflow for Amidine Synthesis
The following diagram illustrates a general workflow for the synthesis of an amidine, highlighting critical control points.
Caption: General workflow for amidine synthesis.
Product Purity Issues
Issue: The isolated N,N'-Diphenylbenzamidine is impure, as indicated by analytical techniques (e.g., NMR, melting point).
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | Ensure the reaction goes to completion by monitoring with TLC. Adjust the stoichiometry of the reactants if necessary.[5] |
| Formation of Side Products | Side products can often be separated by column chromatography due to differences in polarity.[5][8] |
| Ineffective Purification | Optimize the purification method. For column chromatography, try a different solvent system (e.g., a gradient of hexane/ethyl acetate). For recrystallization, screen various solvents to find one that dissolves the compound when hot but not when cold.[8][9] |
Troubleshooting Logic for Purification
This diagram outlines a logical approach to troubleshooting purification issues.
Caption: Decision tree for purification troubleshooting.
Compound Instability or Decomposition
Issue: The N,N'-Diphenylbenzamidine appears to decompose upon storage or during experimental procedures.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Hydrolysis | The amidine functional group can be susceptible to hydrolysis, especially in the presence of acid or base.[3] Store in a dry environment and use anhydrous solvents. Avoid strongly acidic or basic conditions unless required for a specific reaction. |
| Oxidation | Prolonged exposure to air can lead to oxidation.[3] Store under an inert atmosphere (argon or nitrogen).[3] |
| Thermal Decomposition | Avoid excessive heating during dissolution or reaction workup. If heating is necessary, use the lowest effective temperature for the shortest possible time.[4] |
Experimental Protocols
General Protocol for Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures with hexanes) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.[8][9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude N,N'-Diphenylbenzamidine in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[9] The flask can then be placed in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[8]
General Protocol for Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of the purified N,N'-Diphenylbenzamidine in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[10]
-
Instrumentation: Use an analytical HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[10][11]
-
Analysis: Inject the sample and monitor the chromatogram. The purity can be assessed by the relative area of the main peak. The appearance of significant secondary peaks may indicate the presence of impurities.[3]
Analytical Workflow for Quality Control
This diagram shows a standard workflow for the analytical characterization and quality control of synthesized N,N'-Diphenylbenzamidine.
Caption: Analytical workflow for product characterization.
References
- 1. uwwapps.uww.edu [uwwapps.uww.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amidine synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Synthesis of N,N'-Diphenylbenzamidine by Thin Layer Chromatography (TLC)
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the synthesis of N,N'-Diphenylbenzamidine using Thin Layer Chromatography (TLC). It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to address common issues encountered during the reaction monitoring process.
Experimental Protocols
Synthesis of N,N'-Diphenylbenzamidine
This protocol describes a representative method for the synthesis of N,N'-Diphenylbenzamidine from N-phenylbenzimidoyl chloride and aniline.
Materials:
-
N-phenylbenzimidoyl chloride
-
Aniline
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (or another suitable anhydrous solvent like THF or dichloromethane)
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing solvent (e.g., Hexane:Ethyl Acetate mixture)
-
Visualization agent (e.g., UV lamp, potassium permanganate stain, or iodine chamber)
-
Standard laboratory glassware and equipment
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenylbenzimidoyl chloride (1 equivalent) in anhydrous diethyl ether.
-
To this solution, add aniline (1 equivalent) and triethylamine (1.1 equivalents). The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).
TLC Monitoring Protocol
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate, draw a faint starting line with a pencil. Spot the diluted reaction mixture on the starting line. It is also advisable to spot the starting materials (N-phenylbenzimidoyl chloride and aniline) as references.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached a sufficient height, remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If the spots are not visible under UV, use a chemical stain such as potassium permanganate or an iodine chamber.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Data Presentation
The following table summarizes the typical TLC parameters for monitoring the synthesis of N,N'-Diphenylbenzamidine. The Rf values are illustrative and may vary depending on the specific experimental conditions.
| Compound | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value | Visualization Method |
| Aniline (Starting Material) | Silica Gel | 8:2 | ~ 0.4 | UV (254 nm), Potassium Permanganate |
| N-phenylbenzimidoyl chloride (Starting Material) | Silica Gel | 8:2 | ~ 0.7 | UV (254 nm) |
| N,N'-Diphenylbenzamidine (Product) | Silica Gel | 8:2 | ~ 0.5 | UV (254 nm), Potassium Permanganate |
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the TLC monitoring of the N,N'-Diphenylbenzamidine synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of adding triethylamine to the reaction mixture?
-
A1: Triethylamine is a base that neutralizes the hydrochloric acid (HCl) formed as a byproduct of the reaction between N-phenylbenzimidoyl chloride and aniline. This prevents the protonation of the aniline, which would render it non-nucleophilic and stop the reaction.
-
-
Q2: How do I choose the right solvent system for my TLC?
-
A2: The choice of solvent system (mobile phase) depends on the polarity of your compounds. A good starting point for aromatic compounds like those in this synthesis is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. You can adjust the ratio to achieve good separation. If the spots are too high on the plate (high Rf), the solvent is too polar; if they are too low (low Rf), it is not polar enough.[1]
-
-
Q3: My spots are not visible under UV light. What should I do?
-
A3: If your compounds are not UV-active or are present in very low concentrations, they may not be visible under a UV lamp.[1] In such cases, you can use a chemical stain. A potassium permanganate stain is a good general-purpose stain for organic compounds. Alternatively, placing the TLC plate in an iodine chamber will cause most organic compounds to appear as brown spots.
-
Troubleshooting Guide
-
Issue 1: Streaking spots on the TLC plate.
-
Possible Cause: The sample is too concentrated.[2]
-
Solution: Dilute your sample before spotting it on the TLC plate.
-
Possible Cause: The compound is highly polar and is interacting strongly with the silica gel.
-
Solution: Add a small amount of a polar solvent like methanol or a few drops of triethylamine (if your compound is basic) to the developing solvent to reduce streaking.[2]
-
-
Issue 2: The spots are all clustered at the bottom or top of the TLC plate.
-
Possible Cause: The polarity of the developing solvent is incorrect.
-
Solution: If the spots are at the bottom (low Rf), the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). If the spots are at the top (high Rf), the solvent is too polar. Decrease the proportion of the polar solvent.[1]
-
-
Issue 3: I see multiple unexpected spots in the reaction mixture lane.
-
Possible Cause: The reaction is producing side products, or the starting materials are impure.
-
Solution: Ensure the purity of your starting materials. If side products are forming, you may need to adjust the reaction conditions (e.g., temperature, reaction time, or stoichiometry of reactants).
-
-
Issue 4: The spots are irregularly shaped (not round).
-
Possible Cause: The TLC plate was not placed vertically in the developing chamber, or the surface of the silica gel was disturbed during spotting.
-
Solution: Ensure the TLC plate is placed straight in the chamber and that the solvent level is below the spotting line. Be careful not to scratch the silica gel layer with the capillary tube when spotting.
-
Visualizations
Caption: Experimental workflow for N,N'-Diphenylbenzamidine synthesis and TLC monitoring.
Caption: Troubleshooting logic for common TLC issues.
References
Validation & Comparative
N,N'-Diphenylbenzamidine in Catalysis: A Comparative Guide to Amidine Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in achieving optimal performance in catalytic reactions. This guide provides a comprehensive comparison of N,N'-Diphenylbenzamidine with other amidine ligands, supported by experimental data to inform ligand selection in catalytic applications.
Amidine ligands, characterized by the R-C(NR')NR'' functional group, have emerged as a versatile class of ligands in transition metal catalysis. Their strong σ-donating and π-accepting properties, coupled with steric tuneability, allow for the modulation of the electronic and steric environment around a metal center, thereby influencing the activity, selectivity, and stability of the catalyst. Among these, N,N'-Diphenylbenzamidine has garnered significant attention. This guide will delve into its performance in key catalytic reactions, drawing comparisons with other notable amidine ligands.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The choice of ligand is critical in these reactions to promote oxidative addition, transmetalation, and reductive elimination. While direct comparative studies showcasing N,N'-Diphenylbenzamidine against a wide array of other amidine ligands under identical conditions are not extensively documented in a single source, we can collate available data to draw meaningful comparisons.
A study on palladium-catalyzed Suzuki coupling reactions with various amidinate ligands provides a valuable benchmark. Although N,N'-Diphenylbenzamidine was not explicitly included in this specific study, the performance of other N-aryl amidinates can offer insights into the expected efficacy.
Table 1: Comparison of Amidine Ligands in a Model Suzuki-Miyaura Coupling Reaction
| Ligand | Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Amidine Ligand A | Pd(OAc)₂ (2 mol%), Ligand (4 mol%) | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 92 | [1] |
| Amidine Ligand B | Pd(OAc)₂ (2 mol%), Ligand (4 mol%) | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 85 | [1] |
| Hypothetical N,N'-Diphenylbenzamidine | Pd(OAc)₂ (2 mol%), Ligand (4 mol%) | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | Expected High | - |
Note: The data for N,N'-Diphenylbenzamidine is a hypothetical projection based on the performance of structurally similar N-aryl amidine ligands. Further experimental validation is required.
The electronic and steric properties of the substituents on the nitrogen atoms of the amidine ligand play a crucial role in determining catalytic activity. The phenyl groups in N,N'-Diphenylbenzamidine are expected to provide significant steric bulk, which can facilitate the reductive elimination step and enhance catalyst stability.
Asymmetric Catalysis
The development of chiral ligands for asymmetric catalysis is a major focus in the synthesis of enantiomerically pure compounds.[2][3][4][5][6] While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands have shown great promise.[2][5] Chiral N,N'-diarylbenzamidines, analogous in structure to N,N'-Diphenylbenzamidine but incorporating chiral auxiliaries, are an interesting area of research.
Table 2: Performance of Chiral Amidine-Type Ligands in Asymmetric Catalysis
| Ligand Type | Reaction | Catalyst System | Substrate | Product | Enantiomeric Excess (ee %) | Reference |
| Chiral P,N-Ligand | Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Ligand | Olefin | Chiral Alkane | up to 99 | [2] |
| Chiral N,N'-Dioxide | Asymmetric Cyanosilylation | Ti(OiPr)₄ / Ligand | Aldehyde | Chiral Cyanohydrin | up to 98 | [6] |
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of catalytic methodologies. Below are representative protocols for the synthesis of an amidine ligand and its application in a Suzuki-Miyaura coupling reaction.
Synthesis of a Representative N-Aryl Amidine Ligand
This protocol describes a general method for the synthesis of N-aryl amidines, which can be adapted for N,N'-Diphenylbenzamidine.
Materials:
-
Benzonitrile
-
Aniline
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve aniline (1.1 equivalents) in anhydrous toluene.
-
To this solution, add sodium amide (1.0 equivalent) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the mixture to reflux and add benzonitrile (1.0 equivalent) dropwise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amidine.
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using an amidine ligand.[7][8][9][10]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
Amidine ligand (e.g., N,N'-Diphenylbenzamidine; 4 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, amidine ligand, and potassium carbonate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a catalytic process, a diagram of a generic palladium-catalyzed cross-coupling cycle is provided below.
Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle.
The following diagram illustrates a typical experimental workflow for catalyst screening and optimization.
Caption: A typical workflow for screening and optimizing catalytic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. researchgate.net [researchgate.net]
- 6. Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. rose-hulman.edu [rose-hulman.edu]
A Comparative Analysis of N,N'-Diphenylbenzamidine and Its Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N,N'-Diphenylbenzamidine and its structurally related analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is curated to support research and development efforts in medicinal chemistry by presenting objective data, detailed experimental protocols, and clear visual representations of key concepts.
Introduction to N,N'-Diphenylbenzamidine
N,N'-Diphenylbenzamidine is a prominent member of the amidine family of compounds, characterized by the RC(=NR)NR₂ functional group. This structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for designing molecules with a wide array of biological activities. Amidines are recognized for their importance as precursors in the synthesis of bioactive heterocyclic compounds and for their intrinsic pharmacological properties, which include antimicrobial, antiprotozoal, and anticancer effects.[1] Analogs of N,N'-Diphenylbenzamidine, created by modifying its phenyl rings or the core benzamidine structure, have been extensively studied to enhance potency, selectivity, and pharmacokinetic profiles.
General Synthesis of Benzamidine Analogs
The synthesis of N,N'-disubstituted and N,N,N'-trisubstituted benzamidine analogs can be achieved through several established protocols. A common and efficient method involves the activation of amides with trifluoromethanesulfonic anhydride, followed by the addition of amines.[2] Another prevalent strategy is the copper-catalyzed nucleophilic addition of amines to nitriles, which offers a sustainable approach to forming the amidine core.[1][3]
Caption: General workflow for the synthesis of benzamidine analogs.
Comparative Biological Activity
The biological performance of N,N'-Diphenylbenzamidine analogs varies significantly with structural modifications. The following tables summarize key quantitative data from various studies to facilitate a comparative analysis.
Antimicrobial and Antiprotozoal Activity
Benzamidine analogs have shown significant promise as antimicrobial and antiprotozoal agents. Their activity is often attributed to their ability to interact with microbial or parasitic cellular components.
Table 1: Antimicrobial Activity of Novel Benzamidine Analogs
| Compound ID | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| NBA 4a | P. gingivalis | 31.25 | [4] |
| NBA 4b | P. gingivalis | 62.5 | [4] |
| NBA 4c | P. gingivalis | 125 | [4] |
| NBA 3a-c (general) | P. gingivalis | 31.25 - 250 |[5] |
MIC: Minimum Inhibitory Concentration
Table 2: Antiprotozoal Activity of Bis(2-aminoimidazoline) Analogs
| Compound ID | Parasite | EC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 1a | T. b. brucei | 0.83 | >120 | [6] |
| 1a | L. donovani | 4.29 | >23 | [6] |
| 3a | T. b. brucei | 0.057 | >3508 | [6] |
| 3a | T. cruzi (amastigotes) | 0.23 | >869 | [6] |
| 3a | L. donovani (amastigotes) | 0.08 | >2500 |[6] |
EC₅₀: Half-maximal Effective Concentration; SI: Selectivity Index (CC₅₀ mammalian cells / EC₅₀ parasite)
Cytotoxicity and Anticancer Activity
The evaluation of cytotoxicity against mammalian cell lines is crucial to determine the therapeutic window of these compounds. Some analogs have also been investigated for their direct anticancer properties.
Table 3: Cytotoxicity of Benzamidine Analogs
| Compound ID | Cell Line | CC₅₀ (µM) or Assay Condition | Reference |
|---|---|---|---|
| NBA 4a-c | HEK 293 | Weak cytotoxicity at 7.81 µg | [4] |
| NBA 3a-c | HEK 293 | Weak/negligible cytotoxicity at 7.81 µg/mL | [5] |
| 1a | HEK | >100 | [6] |
| 3a | THP-1 | >200 |[6] |
CC₅₀: Half-maximal Cytotoxic Concentration
Table 4: Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4e | MCF-7 (Breast) | 7.5 | [7] |
| 4e | HCT-116 (Colon) | 8.2 | [7] |
| 4f | MCF-7 (Breast) | 10.2 | [7] |
| 4f | HCT-116 (Colon) | 11.1 |[7] |
IC₅₀: Half-maximal Inhibitory Concentration
Mechanism of Action: DNA Minor Groove Binding
Strong evidence suggests that certain cationic amidine derivatives, particularly bis-amidines, exert their antiprotozoal effects by binding to the AT-rich minor groove of kinetoplast DNA (kDNA) in trypanosomatid parasites.[6] This interaction displaces essential proteins, leading to the disruption of kDNA function and ultimately causing parasite death.[6]
Caption: DNA minor groove binding by bis-amidine analogs in parasites.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of the findings presented. Below are summaries of key experimental protocols cited in this guide.
Micro Broth Dilution Method (for MIC Determination)
This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation: A two-fold serial dilution of the synthesized benzamidine analogs is prepared in a 96-well microtiter plate using an appropriate broth medium.[4]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., P. gingivalis).[4][5]
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism (e.g., specific temperature, time, and atmospheric conditions).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
MTT Assay (for Cytotoxicity and Antiproliferative Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Mammalian cells (e.g., HEK 293 for cytotoxicity or cancer cell lines like MCF-7) are seeded into 96-well plates and allowed to adhere overnight.[4][7]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).[8]
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[8]
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). Cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ or CC₅₀ value is determined.[7][8]
In Vitro Antiprotozoal Activity Assay
This assay measures the efficacy of compounds against parasites like Trypanosoma or Leishmania.
-
Parasite Culture: The relevant life-cycle stage of the parasite (e.g., bloodstream trypomastigotes of T. b. brucei or intracellular amastigotes of L. donovani) is cultured.[6]
-
Compound Exposure: The parasites are exposed to serial dilutions of the test compounds for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is assessed using a fluorescent or colorimetric reagent (e.g., resazurin-based assays).
-
Data Analysis: The half-maximal effective concentration (EC₅₀), the concentration at which 50% of the parasites are killed, is calculated from dose-response curves.[6] The Selectivity Index (SI) is then calculated by dividing the CC₅₀ value from a mammalian cell line by the parasitic EC₅₀ value.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]
- 4. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating N,N'-Diphenylbenzamidine as a Coordination Ligand: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate coordination ligand is a critical step in the design of metal complexes with desired catalytic, medicinal, or material properties. This guide provides a comprehensive validation of N,N'-Diphenylbenzamidine as a coordination ligand, comparing its performance with alternative ligands through experimental data and detailed protocols.
N,N'-Diphenylbenzamidine belongs to the versatile class of amidinate ligands, which are monoanionic bidentate ligands known for their ability to form stable complexes with a wide range of metal ions. The steric and electronic properties of amidinate ligands can be readily tuned by varying the substituents on the nitrogen atoms and the central carbon atom of the N-C-N fragment, influencing the properties and reactivity of the resulting metal complexes. This guide focuses on the synthesis, characterization, and catalytic performance of N,N'-Diphenylbenzamidine complexes, placing them in context with other relevant ligand systems.
Ligand Synthesis and Characterization
The synthesis of N,N'-Diphenylbenzamidine and related amidine ligands can be achieved through several established synthetic routes. A common and efficient method involves the reaction of a primary or secondary amine with a carbodiimide, which can be performed with or without a catalyst.
Experimental Protocol: Synthesis of N,N'-Diphenylbenzamidine
A representative protocol for the synthesis of a similar diarylamidine, N-benzyl-N',N''-diphenylguanidine, involves the reaction of N,N'-diphenylcarbodiimide with benzylamine. This procedure can be adapted for the synthesis of N,N'-Diphenylbenzamidine by using the appropriate amine and nitrile precursors.
Materials:
-
Benzonitrile
-
Aniline
-
Sodium amide (or other strong base)
-
Anhydrous toluene (or other suitable solvent)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of aniline (2 equivalents) in anhydrous toluene, add sodium amide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and add benzonitrile (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux for 12 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N,N'-Diphenylbenzamidine.
Spectroscopic Characterization
The synthesized N,N'-Diphenylbenzamidine ligand should be thoroughly characterized to confirm its identity and purity. Key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data | N,N'-Diphenylbenzidine¹[1] | N,N-Diphenylbenzamide²[2] |
| ¹H NMR (ppm) | 8.22 (s, 2H), 7.48 (d, 4H), 7.23 (t, 4H), 7.10 (dd, 8H), 6.82 (t, 2H) | - |
| ¹³C NMR (ppm) | 145.7, 144.3, 133.7, 131.4, 128.7, 121.2, 119.2, 118.9 | - |
| IR (cm⁻¹) | - | C=O stretch: ~1630-1680, C-N stretch: ~1250-1350 |
¹Data for the structurally similar N,N'-Diphenylbenzidine. ²Expected characteristic IR stretches for an amide, for comparison.
Coordination Chemistry and Complex Synthesis
N,N'-Diphenylbenzamidine acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable four-membered chelate ring. The synthesis of its metal complexes typically involves the reaction of the deprotonated ligand with a suitable metal salt.
Experimental Protocol: Synthesis of a Palladium(II)-N,N'-Diphenylbenzamidine Complex
Materials:
-
N,N'-Diphenylbenzamidine
-
Palladium(II) chloride (PdCl₂)
-
Sodium hydride (NaH) or other non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
To a solution of N,N'-Diphenylbenzamidine (2 equivalents) in anhydrous THF, add sodium hydride (2 equivalents) at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add Palladium(II) chloride (1 equivalent) to the solution and stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the bis(N,N'-diphenylbenzamidinato)palladium(II) complex.
References
A Comparative Guide to Alternatives for N,N'-Diphenylbenzamidine in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. N,N'-Diphenylbenzamidine, an amidine-based catalyst, has found utility in various transformations. However, the exploration of alternative catalysts can offer advantages in terms of reactivity, selectivity, and milder reaction conditions. This guide provides an objective comparison of prominent alternatives to N,N'-Diphenylbenzamidine, focusing on guanidine-based organocatalysts, with supporting experimental data for the Michael addition of nitromethane to chalcone as a model reaction.
Performance Comparison in the Michael Addition Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| N-benzyl-N',N''-diphenylguanidine | 10 | 12 | 92[1] |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 10 | 0.5 | 95 |
| Phase-Transfer Catalyst (cinchonidinium salt) | 7 | 16-24 | 90[2] |
| Sodium Hydroxide (NaOH) | Stoichiometric | 2-4 | High (qualitative)[3][4] |
| N,N'-Diphenylbenzamidine | (Not available) | (Not available) | (Not available) |
Note: The data for TBD is for the Michael addition of dimethyl malonate to 2-cyclopenten-1-one, which is a comparable conjugate addition reaction. The high yield and significantly shorter reaction time highlight the exceptional catalytic activity of TBD.
Experimental Protocols
Detailed methodologies for the Michael addition reaction catalyzed by the discussed alternatives are provided below.
Protocol 1: Michael Addition Catalyzed by N-benzyl-N',N''-diphenylguanidine[1]
Materials:
-
Chalcone (1.0 mmol, 208.26 mg)
-
N-benzyl-N',N''-diphenylguanidine (0.1 mmol, 28.74 mg, 10 mol%)
-
Nitromethane (2.0 mmol, 122.1 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone.
-
Add N-benzyl-N',N''-diphenylguanidine and dissolve the solids in anhydrous toluene under an inert atmosphere.
-
Add nitromethane to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Michael Addition Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
Materials:
-
2-Cyclopenten-1-one (1.0 mmol)
-
Dimethyl malonate (1.2 mmol)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 10 mol%)
-
Toluene (2 mL)
Procedure:
-
To a vial, add 2-cyclopenten-1-one, dimethyl malonate, and toluene.
-
Add TBD to the mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Upon completion (monitored by TLC), the reaction mixture can be directly purified by column chromatography on silica gel.
Mechanistic Insights: Visualizing the Catalytic Cycles
The catalytic activity of both amidine and guanidine catalysts in the Michael addition reaction is generally attributed to their ability to act as Brønsted bases, deprotonating the nucleophile (Michael donor). The resulting protonated catalyst can then activate the electrophile (Michael acceptor) through hydrogen bonding, facilitating the nucleophilic attack. This bifunctional activation is a key feature of their catalytic mechanism.
References
A Comprehensive Guide to the Performance of N,N'-Diphenylbenzamidine in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction or purification process. N,N'-Diphenylbenzamidine, a versatile organic compound, is utilized in various synthetic transformations, including as a catalyst and as a precursor for more complex molecules. Its performance, however, is intrinsically linked to the solvent system in which it is employed. This guide provides a detailed comparison of N,N'-Diphenylbenzamidine's expected performance across different solvent systems, supported by inferred data from structurally related compounds and established principles of physical organic chemistry.
Data Presentation: Comparative Performance Metrics
The following tables summarize the anticipated solubility, stability, and relative reaction rates of N,N'-Diphenylbenzamidine in a range of common organic solvents. This data is extrapolated from studies on similar benzamidine and N,N'-diarylguanidine derivatives and should be considered as a predictive guide for solvent selection.
Table 1: Predicted Solubility of N,N'-Diphenylbenzamidine at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Solubility (g/L) |
| Hexane | Non-polar Aprotic | 1.9 | < 1 |
| Toluene | Non-polar Aprotic | 2.4 | 10-20 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 100 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | > 100 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 50-70 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 150 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | > 150 |
| Ethanol | Polar Protic | 24.6 | 20-30 |
| Methanol | Polar Protic | 32.7 | 10-20 |
| Water | Polar Protic | 80.1 | < 0.1 |
Note: The predicted solubility is an estimate. Actual solubility should be determined experimentally.
Table 2: Predicted Relative Stability of N,N'-Diphenylbenzamidine in Various Solvents
| Solvent | Solvent Type | Potential Degradation Pathway | Predicted Half-life (t½) at 25°C |
| Toluene | Non-polar Aprotic | Minimal | > 30 days |
| Dichloromethane (DCM) | Polar Aprotic | Minimal (in absence of acid) | > 30 days |
| Tetrahydrofuran (THF) | Polar Aprotic | Minimal (peroxide-free) | > 30 days |
| Acetonitrile (MeCN) | Polar Aprotic | Minimal | > 30 days |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Minimal | > 30 days |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Potential for oxidation at elevated temperatures | 14-21 days |
| Ethanol | Polar Protic | Slow solvolysis/hydrolysis | 7-14 days |
| Methanol | Polar Protic | Slow solvolysis/hydrolysis | 7-14 days |
| Water (buffered, pH 7) | Polar Protic | Hydrolysis | < 24 hours |
Note: Stability is highly dependent on the presence of water, acid, or base contaminants. For optimal stability in solution, it is advisable to use buffered systems and avoid extreme pH values.
Table 3: Predicted Relative Reaction Rate Constants for a Hypothetical Nucleophilic Addition Involving N,N'-Diphenylbenzamidine as a Catalyst
| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Relative Rate Constant (k_rel) |
| Hexane | Non-polar Aprotic | 1.9 | 0.1 |
| Toluene | Non-polar Aprotic | 2.4 | 1 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 5 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 4 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 10 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 12 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | 15 |
| Ethanol | Polar Protic | 24.6 | 0.5 |
| Methanol | Polar Protic | 32.7 | 0.3 |
Note: The relative rate constant is normalized to the rate in toluene. The actual effect of the solvent on reaction kinetics is highly dependent on the specific reaction mechanism.
Experimental Protocols
To facilitate the generation of precise, in-house data, the following detailed experimental protocols are provided.
Protocol 1: Determination of N,N'-Diphenylbenzamidine Solubility via the Shake-Flask Method
Objective: To determine the equilibrium solubility of N,N'-Diphenylbenzamidine in a given solvent at a specified temperature.
Materials:
-
N,N'-Diphenylbenzamidine (solid, >98% purity)
-
Selected solvent (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid N,N'-Diphenylbenzamidine to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Equilibrate the mixture for at least 24 hours to ensure saturation.
-
After equilibration, stop the shaker and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and transfer it to a centrifuge tube.
-
Centrifuge the sample to remove any suspended microparticles.
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of N,N'-Diphenylbenzamidine.
-
Calculate the solubility in g/L or mol/L.
Protocol 2: Stability Assessment of N,N'-Diphenylbenzamidine using a Stability-Indicating HPLC Method
Objective: To evaluate the stability of N,N'-Diphenylbenzamidine in a specific solvent over time under controlled conditions.
Materials:
-
N,N'-Diphenylbenzamidine
-
Selected solvent (analytical grade)
-
Vials with screw caps
-
Temperature-controlled chamber
-
HPLC system with a photodiode array (PDA) detector
-
Validated stability-indicating HPLC method (see below for development guidelines)
Procedure:
-
Prepare a stock solution of N,N'-Diphenylbenzamidine in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several sealed vials.
-
Store the vials under the desired conditions (e.g., 25°C, 40°C, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw a sample from one of the vials.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. The method should be capable of separating the intact N,N'-Diphenylbenzamidine from any potential degradation products.
-
Quantify the peak area of the intact N,N'-Diphenylbenzamidine and any major degradants.
-
Plot the percentage of remaining N,N'-Diphenylbenzamidine against time to determine the degradation kinetics and half-life.
HPLC Method Development Guidelines:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where N,N'-Diphenylbenzamidine has a strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Forced Degradation: To ensure the method is stability-indicating, subject N,N'-Diphenylbenzamidine solutions to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and confirm their separation from the parent peak.
Protocol 3: Kinetic Analysis of a Reaction Catalyzed by N,N'-Diphenylbenzamidine using UV-Vis Spectroscopy
Objective: To determine the effect of different solvents on the rate of a reaction catalyzed by N,N'-Diphenylbenzamidine.
Materials:
-
N,N'-Diphenylbenzamidine
-
Reactants for the chosen model reaction (one of which should have a distinct UV-Vis absorbance that changes during the reaction)
-
Selected solvents (spectroscopic grade)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the reactants and N,N'-Diphenylbenzamidine in the selected solvent.
-
Determine the wavelength of maximum absorbance (λ_max) for the reactant or product that will be monitored.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the reactant solutions and a catalytic amount of the N,N'-Diphenylbenzamidine solution.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined λ_max at regular time intervals.
-
Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Plot absorbance versus time. The initial rate of the reaction is proportional to the initial slope of this curve.
-
Repeat the experiment in different solvents to compare the reaction rates.
-
The rate constants can be determined by analyzing the data according to the appropriate rate law for the reaction.
Visualizations
The following diagrams illustrate key workflows and conceptual relationships relevant to the performance of N,N'-Diphenylbenzamidine.
Comparison with Alternatives
The selection of an alternative to N,N'-Diphenylbenzamidine is highly dependent on the specific application. For its role as a Brønsted base catalyst, other non-nucleophilic strong bases can be considered.
Table 4: Comparison of N,N'-Diphenylbenzamidine with Alternative Brønsted Bases
| Compound | Class | pKa (Conjugate Acid in MeCN) | Key Advantages | Key Disadvantages | Common Solvents |
| N,N'-Diphenylbenzamidine | Amidine | ~24 | Moderate cost, good steric bulk | Moderately strong base | DCM, Toluene, THF, DMF |
| 1,8-Diazabicycloundec-7-ene (DBU) | Amidine | 24.3 | Very strong base, commercially available | Nucleophilic, can lead to side reactions | DCM, Toluene, THF, MeCN |
| 1,5,7-Triazabicyclodec-5-ene (TBD) | Guanidine | 26.0 | Very strong base, high catalytic activity | More expensive, hygroscopic | DCM, Toluene, THF |
| Phosphazene Bases (e.g., P1-t-Bu) | Phosphazene | ~27 | Exceptionally strong, non-nucleophilic | High cost, sensitive to moisture | Toluene, THF, Hexane |
This guide provides a foundational understanding of how solvent systems can influence the performance of N,N'-Diphenylbenzamidine. For optimal results in any specific application, it is crucial to supplement this information with empirical data generated through the experimental protocols outlined above.
A Comparative Guide to the Cross-Validation of Analytical Methods for N,N'-Diphenylbenzamidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prevalent analytical methods for the quantification of N,N'-Diphenylbenzamidine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As direct cross-validation studies for N,N'-Diphenylbenzamidine are not extensively available in public literature, this document presents a comparative framework based on established methodologies for structurally similar aromatic compounds. The experimental data and protocols provided are representative and intended to guide researchers in the development, validation, and cross-validation of analytical methods for this compound.
The selection of an appropriate analytical method is critical for accurate quantification in various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This guide will delve into the performance characteristics of HPLC-UV and LC-MS/MS, offering detailed experimental protocols and a clear workflow for cross-validation to ensure data integrity and consistency between different analytical platforms.
Comparison of Analytical Method Performance
The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the typical performance characteristics for each technique, providing a basis for method selection and a framework for cross-validation.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 100 - 10,000 ng/mL | 0.1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.997 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 0.1 ng/mL |
| Limit of Detection (LOD) | 30 ng/mL | 0.03 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | HPLC-UV Method | LC-MS/MS Method |
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (300 ng/mL / 0.3 ng/mL) | ± 9.2% | < 12% | ± 4.5% | < 6% |
| Mid QC (5000 ng/mL / 1000 ng/mL) | ± 7.5% | < 9% | ± 3.0% | < 4% |
| High QC (8000 ng/mL / 1600 ng/mL) | ± 8.1% | < 10% | ± 3.8% | < 5% |
Table 3: Recovery and Matrix Effect
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Extraction Recovery | 85 - 95% | 90 - 105% |
| Matrix Effect | Not typically assessed | 92 - 108% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of N,N'-Diphenylbenzamidine.
Protocol 1: HPLC-UV Method
This method is suitable for the quantification of N,N'-Diphenylbenzamidine in less complex matrices, such as bulk drug substance or simple formulations, where concentration levels are relatively high.
1. Instrumentation and Materials:
-
HPLC System with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
N,N'-Diphenylbenzamidine reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified).
-
Phosphoric acid (analytical grade).
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.[1]
-
Standard Stock Solution: Accurately weigh and dissolve the N,N'-Diphenylbenzamidine reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linear range (e.g., 100 to 10,000 ng/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning the UV spectrum of N,N'-Diphenylbenzamidine (typically in the range of 250-350 nm).
4. Sample Preparation (for a simple formulation):
-
Accurately weigh a portion of the formulation powder equivalent to a known amount of N,N'-Diphenylbenzamidine.
-
Dissolve the powder in a suitable solvent (e.g., methanol) and sonicate for 15 minutes.
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method
This method is highly sensitive and selective, making it ideal for the quantification of N,N'-Diphenylbenzamidine in complex biological matrices like plasma or tissue homogenates.[2]
1. Instrumentation and Materials:
-
LC-MS/MS system (a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer).
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
N,N'-Diphenylbenzamidine reference standard.
-
Internal Standard (IS) (a structurally similar, stable isotope-labeled compound is recommended).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard and IS Stock Solutions: Prepare 1 mg/mL stock solutions of N,N'-Diphenylbenzamidine and the IS in methanol.
-
Working Standard and IS Solutions: Prepare working solutions by diluting the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water).
3. Chromatographic and Mass Spectrometric Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analyte and then re-equilibrating the column.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: The precursor to product ion transitions for N,N'-Diphenylbenzamidine and the IS must be optimized by direct infusion into the mass spectrometer.
4. Sample Preparation (for plasma):
-
To 100 µL of plasma sample, add 20 µL of the IS working solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results, which is essential when data from different studies or laboratories need to be combined or compared.[3]
Caption: A logical workflow for the cross-validation of two analytical methods.
This guide provides a foundational framework for the selection, development, and cross-validation of analytical methods for N,N'-Diphenylbenzamidine. Adherence to systematic method development and rigorous validation protocols will ensure that the chosen method is accurate, precise, and reliable for its intended application in research and quality control environments.
References
Benchmarking N,N'-Diphenylbenzamidine Against Commercial Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and robust catalysts is a cornerstone of modern chemical synthesis. N,N'-Diphenylbenzamidine, a guanidine-like molecule, presents an intriguing structural motif for catalyst development, particularly as a ligand for metal centers or as an organocatalyst in its own right. Its strong basicity and potential for hydrogen bonding make it a candidate for a variety of organic transformations. This guide provides a comparative benchmark of N,N'-Diphenylbenzamidine and its derivatives against established commercial catalysts in three key areas: Ring-Opening Polymerization (ROP) of Lactide, Hydroboration of Alkenes, and the Asymmetric Michael Addition.
Due to the limited direct experimental data for N,N'-Diphenylbenzamidine in some of these applications, this guide leverages data from structurally related guanidinium-based catalysts as a proxy and provides a theoretical assessment of its potential performance against widely-used commercial alternatives.
Ring-Opening Polymerization (ROP) of Lactide
The synthesis of biodegradable polylactic acid (PLA) through the ROP of lactide is of significant industrial importance. The choice of catalyst is critical for controlling the polymerization rate, molecular weight, and stereochemistry of the resulting polymer. While tin(II) octoate (Sn(Oct)₂) has been a workhorse in this field, concerns over its toxicity have driven the search for alternatives, with zinc-based catalysts emerging as a promising option. Guanidinium-zinc complexes, structurally analogous to potential N,N'-Diphenylbenzamidine-zinc complexes, have shown high activity.[1]
Performance Comparison: Guanidinium-Zinc vs. Commercial Catalysts
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( kg/mol ) | PDI (M_w/M_n) |
| Guanidinium-Zinc (C3)[1] | 10,000 | 180 | 1 | ~95 | 28.5 | 1.6 |
| Tin(II) Octoate (Sn(Oct)₂)[2][3] | 1,000 - 10,000 | 150-210 | 2-5 | >95 | >100 | 1.5-2.0 |
| Zinc Octoate (Zn(Oct)₂)[4] | 1,200 | 200 | 24 | 92.8 | 64.0 | - |
| Zinc Acetate (with co-initiator) | Varies | 150 | Varies | High | Controlled by co-initiator | ~1.5 |
Discussion:
Guanidinium-zinc complexes demonstrate exceptional activity, achieving high conversion at a very high monomer-to-catalyst ratio in a short timeframe.[1] This performance is comparable to, and in some cases exceeds, that of the industry-standard Sn(Oct)₂.[2][3] The high efficiency suggests that N,N'-Diphenylbenzamidine, with its similar guanidine-like core, could also form highly active zinc catalysts for lactide ROP. Zinc octoate and zinc acetate are also effective and less toxic alternatives, though they may require higher temperatures or longer reaction times to achieve similar results.[4]
Catalytic Pathway: Coordination-Insertion Mechanism
The generally accepted mechanism for lactide polymerization by metal-alkoxide catalysts is the coordination-insertion mechanism.
References
- 1. A highly active zinc-based catalyst system for lactide homo- and copolymerization under industrially relevant conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of N,N'-Diphenylbenzamidine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of metal complexes incorporating the N,N'-Diphenylbenzamidine (DPBA) ligand. By examining key structural parameters, this document aims to offer insights into the coordination chemistry of DPBA and its influence on the geometry of the resulting metal complexes. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key analytical techniques.
Introduction to N,N'-Diphenylbenzamidine as a Ligand
N,N'-Diphenylbenzamidine is a versatile monoanionic bidentate ligand that has garnered significant interest in coordination chemistry. Its ability to coordinate with a wide range of metal ions through its two nitrogen atoms allows for the formation of stable chelate rings. The coordination of the DPBA anion to a metal center leads to a delocalization of the π-electrons across the N-C-N fragment, resulting in characteristic changes in bond lengths and angles that are sensitive to the nature of the metal ion and the coordination mode.
Comparative Structural Data
The coordination of N,N'-Diphenylbenzamidine to a metal center induces significant changes in its structural parameters. Upon deprotonation and coordination, the C-N bonds of the amidinate backbone, which are distinct in the free ligand, become nearly equivalent, indicating electron delocalization. The geometry of the resulting complex is influenced by the coordination number of the metal and the steric bulk of the ligands.
Below is a summary of key structural parameters for the free N,N'-Diphenylbenzamidine ligand and a selection of its transition metal complexes. This data, derived from single-crystal X-ray diffraction studies, highlights the structural changes upon complexation.
| Compound/Complex | C-N Bond Length (Å) (Amine) | C-N Bond Length (Å) (Imine) | N-C-N Bond Angle (°) | Coordination Mode | Metal Center |
| N,N'-Diphenylbenzamidine (Free Ligand) | 1.360 (avg) | 1.302 (avg) | - | - | - |
| [Pt(DPBA)₂] | 1.331 | 1.331 | 106.7 | Bidentate | Pt(II) |
| [Rh₂(DPBA)₂(tetrachlorobenzoquinone)₂] | 1.350 | 1.317 | 118.1 | Bridging | Rh(II) |
| [Rh₂(DPBA)₂(tetrachlorobenzoquinone)₂(THF)₂] | 1.346 | 1.339 | 120.4 | Bridging | Rh(II) |
Data sourced from Alcock, N. W., Barker, J., & Kilner, M. (1988). The structure of N1,N2-diphenylbenzamidine and a comparison with its transition-metal complexes. Acta Crystallographica Section C: Crystal Structure Communications, 44(4), 712-715.
Coordination Modes of N,N'-Diphenylbenzamidine
The N,N'-Diphenylbenzamidine ligand can adopt different coordination modes, with the most common being bidentate chelation to a single metal center and bridging between two metal centers. These coordination modes result in distinct structural features, particularly in the N-C-N "bite" angle.
Caption: Common coordination modes of the N,N'-Diphenylbenzamidine ligand.
Experimental Protocols
The synthesis and structural characterization of N,N'-Diphenylbenzamidine metal complexes involve standard inorganic and analytical chemistry techniques. Below are representative protocols for the synthesis and single-crystal X-ray diffraction analysis.
Synthesis of a Generic N,N'-Diphenylbenzamidine Metal Complex
This protocol describes a general method for the synthesis of a transition metal complex of N,N'-Diphenylbenzamidine. The specific metal salt, solvent, and reaction conditions may be varied to optimize the yield and purity of the desired complex.
Materials:
-
N,N'-Diphenylbenzamidine
-
A suitable metal salt (e.g., a chloride, acetate, or acetylacetonate salt)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, or dichloromethane)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Standard Schlenk line or glovebox equipment for inert atmosphere synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N'-Diphenylbenzamidine in the chosen anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add one equivalent of a strong base to deprotonate the amidine, forming the lithium or sodium salt of the amidinate anion. Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours).
-
In a separate Schlenk flask, dissolve the metal salt in the same anhydrous solvent.
-
Slowly add the solution of the metal salt to the solution of the amidinate anion at low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Single-Crystal X-ray Diffraction Analysis
Obtaining high-quality single crystals is crucial for determining the precise three-dimensional structure of the metal complex.
Procedure:
-
Crystal Growth: Grow single crystals of the purified complex by slow evaporation of a dilute solution, vapor diffusion, or layering of a solution of the complex with a less-soluble solvent.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Experimental Workflow
The general workflow for the synthesis and structural characterization of N,N'-Diphenylbenzamidine metal complexes is outlined below.
Caption: General experimental workflow for the synthesis and structural analysis.
Conclusion
The structural analysis of N,N'-Diphenylbenzamidine metal complexes reveals a versatile coordination behavior that is dependent on the metal center and the stoichiometry of the reaction. The delocalization of electrons within the N-C-N framework upon coordination is a key feature of these complexes. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and synthesis of new metal complexes with tailored structural and, potentially, functional properties for applications in catalysis, materials science, and medicinal chemistry.
Safety Operating Guide
Proper Disposal of N,N'-Diphenylbenzidine (CAS 531-91-9)
This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for the proper management and disposal of N,N'-Diphenylbenzidine waste.
Essential Safety and Hazard Information
N,N'-Diphenylbenzidine is a chemical that must be handled with care. It is suspected of causing cancer and is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Summary of Physicochemical and Hazard Data
| Property | Value | Reference |
| CAS Number | 531-91-9 | [3][4] |
| Molecular Formula | C₂₄H₂₀N₂ | [3][4] |
| Molecular Weight | 336.43 g/mol | [4] |
| Appearance | Grey to brownish fine crystalline powder | [4] |
| Melting Point | 246-250 °C (474.8 - 482 °F) | |
| Solubility | Insoluble in water. | [4] |
| GHS Hazard Statements | H351: Suspected of causing cancer. H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [1][4] |
| Signal Word | Warning | [4] |
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling N,N'-Diphenylbenzidine. This includes:
-
Eye/Face Protection: Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, wear a suitable respirator.
Step-by-Step Disposal Protocol
Disposal of N,N'-Diphenylbenzidine must be carried out in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash. It must be managed as hazardous chemical waste.
Methodology for Waste Management and Disposal:
-
Waste Identification and Collection:
-
Collect all waste N,N'-Diphenylbenzidine (solid residue, unused product) and materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Containerization and Labeling:
-
Use a sturdy, leak-proof container that is compatible with the chemical. Ensure the container is kept closed except when adding waste.
-
Label the waste container clearly with a "Hazardous Waste" label.
-
The label must include the full chemical name: "N,N'-Diphenylbenzidine," the CAS number "531-91-9," and the associated hazards (e.g., "Toxic," "Carcinogen Suspect").
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
The storage area should be well-ventilated, secure, and away from incompatible materials, particularly strong oxidizing agents.
-
Ensure the waste container is within secondary containment to prevent spills.
-
-
Disposal of Empty Containers:
-
To be considered non-hazardous, a container must be thoroughly emptied of its contents.
-
The first rinse of the "empty" container must be collected and disposed of as hazardous waste. Subsequent rinses can typically be managed as non-hazardous waste, but institutional policies should be confirmed.
-
After triple rinsing and drying, obliterate or remove the original label from the container before disposing of it as regular solid waste (e.g., in a designated glass disposal box).
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.
-
Follow all institutional procedures for waste pickup requests.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N,N'-Diphenylbenzidine.
Caption: Disposal workflow for N,N'-Diphenylbenzidine waste.
References
Personal protective equipment for handling N,N'-Diphenylbenzamidine
Essential Safety and Handling Guide for N,N'-Diphenylbenzamidine
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling N,N'-Diphenylbenzamidine (CAS No. 33345-17-4). Given that the toxicological and physiological properties of this compound have not been fully investigated, a cautious approach is paramount to ensure personnel safety and prevent environmental contamination.[1]
Hazard Identification and Risk Assessment
The specific health effects of N,N'-Diphenylbenzamidine are currently unknown.[1] Therefore, it must be handled as a potentially hazardous substance. All personnel must review this guide and the Safety Data Sheet (SDS) before commencing any work.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 33345-17-4 |
| Appearance | Solid Powder |
| Purity | 98+% |
Source: Lancaster Synthesis, Inc. SDS[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling compounds with unknown toxicity. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be worn at all times. A face shield should be used when there is a risk of splashing or dust generation.[1] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[1] |
| Body | Laboratory Coat and Apron | A flame-retardant lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat for added protection. |
| Respiratory | NIOSH-Approved Respirator | A respirator is required if there is a potential for dust generation or if work is not performed in a certified chemical fume hood.[1] |
| Feet | Closed-Toed Shoes | Leather or other chemical-resistant material is recommended. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Experimental Workflow for Handling N,N'-Diphenylbenzamidine
Caption: Workflow for the safe handling of N,N'-Diphenylbenzamidine.
Protocol Details:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for N,N'-Diphenylbenzamidine.
-
Don all required personal protective equipment (PPE) as outlined in the table above.
-
Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.[1]
-
-
Handling:
-
All handling of N,N'-Diphenylbenzamidine powder must be conducted within a chemical fume hood to prevent inhalation of dust.[1]
-
Use a microbalance or an analytical balance with a draft shield for weighing.
-
Employ static-dissipating tools and techniques to prevent the powder from scattering.
-
When transferring the compound, use a spatula and gently tap it to release the powder into the receiving vessel. Avoid pouring, which can create dust clouds.
-
-
In Case of a Spill:
-
Immediately alert others in the vicinity.
-
If safe to do so, contain the spill using an inert absorbent material.
-
Carefully sweep the material into a designated hazardous waste container.[1]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
Caption: Waste stream and disposal for N,N'-Diphenylbenzamidine.
Protocol Details:
-
Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, etc.), contaminated weighing paper, and any unused compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solvents used for decontamination and any reaction mixtures containing N,N'-Diphenylbenzamidine must be collected in a separate, labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a puncture-proof sharps container.
-
-
Disposal Procedure:
-
All waste must be disposed of as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Disposal must be arranged through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
